5-Aminopyrimidine-2-carbonitrile
Description
Properties
IUPAC Name |
5-aminopyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMODHWDBMCWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480851 | |
| Record name | 5-Aminopyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-93-3 | |
| Record name | 5-Amino-2-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminopyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminopyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Aminopyrimidine-2-carbonitrile: A Technical Overview of its Chemical Properties and Therapeutic Potential
Disclaimer: Detailed experimental data and established chemical properties for 5-Aminopyrimidine-2-carbonitrile are not extensively available in publicly accessible scientific literature. This guide provides calculated properties and summarizes the well-documented synthesis, reactivity, and significant biological activities of the closely related aminopyrimidine-carbonitrile scaffold, which serves as a critical pharmacophore in modern drug discovery.
Core Chemical Properties
While specific experimental values are not available, the fundamental properties of this compound can be calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄ | Calculated |
| Molecular Weight | 120.12 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| CAS Number | Not Found | N/A |
| Canonical SMILES | C1=C(C=NC(=N1)N)C#N | Calculated |
| Topological Polar Surface Area | 75.6 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
Note: Data for the isomer 2-Aminopyrimidine-5-carbonitrile (CAS 1753-48-6) is available and shows properties such as a melting point of 300-310 °C (decomposed) and a predicted boiling point of 387.9 °C.[2] These values should not be considered transferable to this compound.
Synthesis and Experimental Protocols
The pyrimidine-5-carbonitrile core is typically synthesized via a multi-component condensation reaction. A general and widely adopted protocol involves the reaction of an appropriate aldehyde, a compound with an active methylene group (like malononitrile), and a binucleophile such as urea, thiourea, or guanidine.[3][4] This approach is valued for its efficiency and ability to generate molecular diversity.
General Experimental Protocol: One-Pot Synthesis of the Pyrimidine-5-Carbonitrile Scaffold
This protocol is a generalized representation based on common methods for synthesizing related structures.[3][4]
-
Reagent Preparation : In a round-bottom flask, equimolar amounts of a selected aldehyde, malononitrile, and urea (or thiourea) are combined.
-
Catalyst and Solvent : A catalyst, such as potassium carbonate or ammonium chloride, is added to the mixture.[3][4] The reaction can be performed in a solvent like absolute ethanol or under solvent-free conditions by heating.[3][4]
-
Reaction Conditions : The reaction mixture is heated under reflux for several hours. Reaction progress is monitored using thin-layer chromatography (TLC).
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification : The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol or DMF/water) to yield the pure pyrimidine-5-carbonitrile derivative.
-
Characterization : The final product's structure and purity are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.
Spectroscopic Data Profile (Anticipated)
While experimental spectra for this compound are unavailable, the expected signals in IR and NMR spectroscopy can be inferred from data on analogous structures.[3]
| Spectroscopy | Feature | Expected Signal Range |
| IR | N-H stretching (amine) | 3500-3300 cm⁻¹ |
| C≡N stretching (nitrile) | 2230-2210 cm⁻¹ | |
| C=N, C=C stretching (ring) | 1650-1550 cm⁻¹ | |
| ¹H NMR | Amine protons (-NH₂) | δ 6.0-8.0 ppm (broad singlet, D₂O exchangeable) |
| Pyrimidine ring protons | δ 8.0-9.0 ppm | |
| ¹³C NMR | Nitrile carbon (-CN) | δ 115-120 ppm |
| Pyrimidine ring carbons | δ 150-170 ppm |
Note: These are generalized ranges based on pyrimidine-5-carbonitrile derivatives and may vary for the specific target compound.[3]
Biological Activity and Drug Development Potential
The aminopyrimidine-carbonitrile scaffold is a cornerstone in the development of targeted cancer therapies, primarily as a potent inhibitor of protein kinases that are crucial for tumor growth and survival.
Kinase Inhibition in Cancer Therapy
Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as inhibitors of key signaling proteins, including:
-
Epidermal Growth Factor Receptor (EGFR) : Many pyrimidine-5-carbonitrile compounds have been designed as EGFR tyrosine kinase inhibitors (TKIs).[5][6] By blocking EGFR, these agents can halt the signaling cascades that lead to cell proliferation, survival, and metastasis in cancers such as non-small cell lung cancer.[6] Some derivatives have shown efficacy against both wild-type (EGFRWT) and resistant mutant forms (EGFRT790M).[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The scaffold is also a key component of VEGFR-2 inhibitors.[8] By inhibiting VEGFR-2, these compounds disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, effectively starving the tumor.[8]
-
Dual Kinase Inhibition : The versatility of the scaffold allows for the design of dual inhibitors that target multiple oncogenic pathways simultaneously. For instance, compounds have been developed to dually inhibit EGFR and Cyclooxygenase-2 (COX-2), another protein implicated in cancer progression.[6]
Caption: Role of the pyrimidine-carbonitrile scaffold in inhibiting cancer pathways.
Apoptosis Induction and Cell Cycle Arrest
Beyond direct enzyme inhibition, pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8] Mechanistic studies reveal that potent compounds can arrest the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[8] This dual action of blocking growth signals and actively inducing cell death makes this chemical class a promising area for the development of new anticancer agents.[7]
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. cbijournal.com [cbijournal.com]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Aminopyrimidine Carbonitriles: A Technical Guide
An In-Depth Examination of 2-Aminopyrimidine-5-carbonitrile for Advanced Research
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for designing targeted therapeutics. While the query for "5-Aminopyrimidine-2-carbonitrile" is specific, a comprehensive review of chemical databases and scientific literature reveals that its isomer, 2-Aminopyrimidine-5-carbonitrile (CAS Number: 1753-48-6) , is the more extensively studied and commercially available compound. This guide will, therefore, focus on the properties, synthesis, and biological activities of 2-Aminopyrimidine-5-carbonitrile, a key building block in the development of novel kinase inhibitors and other therapeutic agents.
Core Compound Identification and Properties
The foundational compound, 2-Aminopyrimidine-5-carbonitrile, is a stable, white to off-white crystalline solid. Its core structure, consisting of a pyrimidine ring with an amino group at the 2-position and a nitrile group at the 5-position, makes it a valuable intermediate for synthesizing a wide array of biologically active molecules.[1]
| Property | Value |
| CAS Number | 1753-48-6[2][3][4] |
| Molecular Formula | C₅H₄N₄[1][2][4] |
| Molecular Weight | 120.11 g/mol [1][2] |
| Melting Point | 300-310 °C (decomposes)[2][3] |
| Boiling Point | 387.8 °C at 760 mmHg (Predicted)[3] |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol, and methanol.[2] |
| IUPAC Name | 2-aminopyrimidine-5-carbonitrile[3][4] |
Synthesis and Experimental Protocols
The synthesis of 2-aminopyrimidine derivatives can be achieved through various chemical strategies. A common approach involves the condensation and cyclization of appropriate precursors.
General Synthesis of Pyrimidine-5-carbonitrile Core
A prevalent method for creating the pyrimidine-5-carbonitrile scaffold is through a multi-component reaction. For instance, the synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives can be achieved by the cyclocondensation of an aromatic aldehyde, malononitrile, and urea in the presence of a base like potassium carbonate in ethanol.[5] This core can then be further modified to introduce the desired functionalities.
Biological Activity and Therapeutic Potential
Derivatives of 2-Aminopyrimidine-5-carbonitrile have demonstrated significant potential as anticancer agents, largely due to their ability to inhibit various protein kinases that are crucial for tumor growth and survival.
Dual Kinase Inhibition: A Strategy for Overcoming Resistance
Many pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors, targeting multiple signaling pathways simultaneously. This approach can be more effective than single-target therapies and may help to overcome drug resistance. Key kinase targets include:
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Pyrimidine-5-carbonitrile derivatives have been shown to inhibit both wild-type (WT) and mutant forms of EGFR, such as T790M, which is associated with resistance to first-generation EGFR inhibitors.[6]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for cancer therapy. Several novel pyrimidine-5-carbonitrile compounds have shown potent inhibitory activity against VEGFR-2.[7]
-
PI3K (Phosphatidylinositol 3-Kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival. Dual inhibition of EGFR and PI3K by pyrimidine-5-carbonitrile derivatives has been explored as a promising therapeutic strategy.[6][8]
-
COX-2 (Cyclooxygenase-2): This enzyme is involved in inflammation and has been implicated in cancer progression. Dual inhibition of EGFR and COX-2 is another avenue of investigation for these compounds.[9]
PI3K/AKT Signaling Pathway Inhibition
The PI3K/AKT pathway is a central node in cancer cell signaling. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. Pyrimidine-5-carbonitrile derivatives can inhibit PI3K, thereby blocking this entire cascade.
Quantitative Data on Biological Activity
The efficacy of pyrimidine-5-carbonitrile derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound Class/Derivative | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Benzylidene/Hydrazone (11e) | 1.14 | 1.54 | - | - | [7] |
| Benzylidene/Hydrazone (9d) | 6.41 | 8.96 | - | - | [7] |
| Morpholinopyrimidine (4e) | - | - | - | - | [9] |
| Morpholinopyrimidine (4f) | - | - | - | - | [9] |
| Pyrazolo-pyrimidine (10b) | - | 7.68 | 5.85 | 3.56 | [10] |
Note: The specific structures of the derivatives are detailed in the cited literature. The data shows a range of potent activities, often in the low micromolar to nanomolar range.
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound Derivative | Target Kinase | IC₅₀ (µM) | Reference |
| Hydrazone (11e) | VEGFR-2 | 0.61 | [7] |
| Hydrazone (12b) | VEGFR-2 | 0.53 | [7] |
| Methylthio (7c) | EGFR (T790M) | 0.08 | [6] |
| Methylthio (7c) | EGFR (WT) | 0.13 | [6] |
| Methylthio (7c) | PI3K-δ | 0.64 | [6] |
| Pyrazolo (10b) | EGFR | 0.00829 | [10] |
Key Experimental Methodologies
Standardized assays are crucial for evaluating the biological effects of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the anti-proliferative effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere for 24 hours.[11][12]
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine-5-carbonitrile derivatives and incubated for 48-72 hours.[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.[11][12]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.[12]
In Vitro Kinase Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Plate Coating: A 96-well plate is pre-coated with a specific antibody for the target kinase (e.g., EGFR, VEGFR-2).[12]
-
Compound Incubation: The test compounds at various concentrations are added to the wells along with the kinase and its substrate (e.g., ATP).
-
Detection: A series of antibody-based detection steps, often involving a biotinylated antibody and streptavidin-HRP, leads to a colorimetric change.
-
Quantification: The absorbance is read, and the inhibitory activity of the compound is determined by comparing the signal to that of control wells. The IC₅₀ value is then calculated.[7][12]
This technical guide provides a comprehensive overview of 2-Aminopyrimidine-5-carbonitrile, a molecule of significant interest in modern medicinal chemistry. Its versatile structure and potent biological activity make it and its derivatives promising candidates for the development of next-generation targeted cancer therapies.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Aminopyrimidine-5-carbonitrile | 1753-48-6 [sigmaaldrich.com]
- 4. 2-Aminopyrimidine-5-carbonitrile | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Spectroscopic and Technical Data for Aminopyrimidine Carbonitriles: A Detailed Guide
To the User: Following a comprehensive search, specific experimental spectroscopic data for 5-Aminopyrimidine-2-carbonitrile (CAS 56621-93-3) is not available in the public domain. To fulfill the core requirements of your request for an in-depth technical guide, this document provides a detailed analysis of a closely related and well-characterized isomer, 2-Aminopyrimidine-5-carbonitrile (CAS 1753-48-6) . This compound serves as a representative example for researchers, scientists, and drug development professionals working with aminopyrimidine carbonitrile scaffolds.
Overview of 2-Aminopyrimidine-5-carbonitrile
2-Aminopyrimidine-5-carbonitrile is a heterocyclic organic compound that is a valuable building block in medicinal chemistry.[1][2] Its structure, featuring a pyrimidine ring with both an amino and a cyano functional group, makes it a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors for antiviral and anticancer applications.[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Aminopyrimidine-5-carbonitrile and its derivatives, compiled from available research literature.
Table 1: Nuclear Magnetic Resonance (NMR) Data for Aminopyrimidine Carbonitrile Derivatives
| Nucleus | Chemical Shift (δ) ppm | Description | Reference Compound |
| ¹H | ~8.05 | Singlet, Aromatic proton (H6) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
| ¹H | ~6.9 | Singlet, Amino protons (-NH₂) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
| ¹³C | ~167.2 & ~166.6 | Aromatic carbons (C2 & C4) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
| ¹³C | ~161.3 | Aromatic carbon (C6) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
| ¹³C | ~117.0 | Carbonitrile carbon (-C≡N) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
| ¹³C | ~83.0 | Aromatic carbon (C5) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
Note: Data for the specific 2-Aminopyrimidine-5-carbonitrile was not available. The data presented is for a closely related di-amino derivative, which provides a reasonable approximation of the expected chemical shifts.
Table 2: Infrared (IR) Spectroscopy Data for Aminopyrimidine Carbonitrile Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference Compound |
| N-H | ~3480 | Asymmetric & Symmetric Stretching | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
| C-H | ~3080 | Aromatic Stretching | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
| C≡N | ~2188 | Nitrile Stretching | 2,4-Diaminopyrimidine-5-carbonitrile[3] |
| C=C, C=N | 1542–1649 | Ring Stretching | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[4] |
Table 3: Mass Spectrometry (MS) Data for 2-Aminopyrimidine-5-carbonitrile
| Technique | m/z Value | Interpretation |
| GC-MS (EI) | 120.11 | Molecular Ion [M]⁺ |
The molecular weight of 2-Aminopyrimidine-5-carbonitrile is 120.11 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at this m/z value.[5]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for the target compound are not available. However, the following are generalized procedures based on the characterization of related pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker AVANCE or Varian Unity Plus spectrometer, operating at a frequency of 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR, is typically used.
-
Sample Preparation : Approximately 5-10 mg of the pyrimidine derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Data Acquisition : The spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard (δ 0.00). The data is processed using standard NMR software. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Shimadzu model, is used.
-
Sample Preparation : The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed. Electron Ionization (EI) is a common ionization technique for such compounds.
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like methanol or dichloromethane.
-
Data Acquisition : The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.
Workflow for Synthesis and Characterization
As no specific signaling pathways involving 2-Aminopyrimidine-5-carbonitrile were identified, the following diagram illustrates a typical workflow for the synthesis and characterization of such a pyrimidine derivative, a logical relationship highly relevant to the target audience.
Caption: General workflow from starting materials to a fully characterized pyrimidine derivative.
References
Solubility of 5-Aminopyrimidine-2-carbonitrile in Organic Solvents: A Technical Guide for Researchers
Abstract
Introduction
5-Aminopyrimidine-2-carbonitrile, also known as 2-Amino-5-cyanopyrimidine, is a substituted pyrimidine that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and numerous pharmaceuticals, exhibiting a wide spectrum of activities. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation.
Qualitative assessments suggest that this compound is soluble in most organic solvents and has low solubility in water. However, for the purposes of drug development and process chemistry, precise quantitative data is essential. This guide provides the necessary experimental framework for researchers to determine the solubility of this compound in relevant organic solvents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₄ | [1][2] |
| Molecular Weight | 120.11 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 300-310 °C (decomposition) | [1] |
| CAS Number | 1753-48-6 | [1][2] |
Quantitative Solubility Data
As of the date of this publication, a comprehensive and comparative quantitative dataset for the solubility of this compound in a range of common organic solvents is not available in the peer-reviewed literature. Researchers are encouraged to determine the solubility in their specific solvent systems of interest using the protocols outlined in this guide.
Experimental Protocols for Solubility Determination
The following section details the methodologies for the accurate determination of the equilibrium solubility of this compound in organic solvents. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
4.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials (for gravimetric analysis)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)
4.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.
-
-
Quantification of Dissolved Solute:
Method A: Gravimetric Analysis
-
Accurately weigh a clean, dry evaporating dish or vial.
-
Transfer a known volume of the clear filtrate into the pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the container with the dried residue.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
Method B: Spectroscopic/Chromatographic Analysis
-
Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered sample solution with a known factor to fall within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation
The determined solubility data should be presented in a clear and organized manner, as exemplified in Table 2.
Table 2: Example Table for Reporting Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |
| Ethanol | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |
| Acetone | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |
| Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |
Visualized Workflows
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Caption: Quantification Method Workflows.
Conclusion
The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. This technical guide acknowledges the current lack of comprehensive quantitative solubility data in the public domain and provides researchers with detailed, robust, and reliable experimental protocols to determine these values. By following the outlined isothermal saturation and analysis methods, scientists can generate the necessary data to optimize reaction conditions, purification procedures, and formulation strategies, thereby accelerating the development of novel therapeutics and other advanced materials derived from this important chemical intermediate.
References
An In-depth Technical Guide to 5-Aminopyrimidine-2-carbonitrile: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminopyrimidine-2-carbonitrile is a pivotal heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry. Its unique electronic and structural features make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of pyrimidine synthesis, detailed experimental protocols for the preparation of aminopyrimidine carbonitriles, and a summary of their physicochemical properties. Furthermore, this document explores the significant role of this compound derivatives as modulators of key signaling pathways implicated in various diseases, particularly in oncology.
Discovery and History of the Pyrimidine Nucleus
The journey into the world of pyrimidines, the core of this compound, began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the systematic study and synthesis of the pyrimidine ring system were pioneered by German chemist Albrecht Pinner in 1884. He successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to propose the name "pyrimidin" in 1885.
A significant milestone in pyrimidine chemistry was the first laboratory synthesis of a pyrimidine, barbituric acid, by French chemist Émile Grimaux in 1879. He achieved this by reacting urea and malonic acid in the presence of phosphorus oxychloride. The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Siegmund Gabriel and James Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]
These foundational discoveries paved the way for the extensive exploration of pyrimidine chemistry, leading to the synthesis of a vast number of derivatives, including the functionally rich this compound. This scaffold has since become a cornerstone in the development of therapeutic agents due to its ability to mimic the structure of endogenous purines and pyrimidines, allowing for interaction with a wide range of biological targets.[2]
Synthesis of Aminopyrimidine Carbonitriles: Experimental Protocols
General One-Pot Synthesis of 2-Amino-5-cyano-6-hydroxy-4-aryl Pyrimidines
A common and efficient method for the synthesis of substituted 2-amino-5-cyanopyrimidines is a one-pot, three-component condensation reaction. This approach offers simplicity and good yields.[3]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of substituted 2-aminopyrimidines.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine hydrochloride (1 mmol) in absolute ethanol.
-
Addition of Base: To the stirred solution, add a catalytic amount of a base, such as potassium carbonate, to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with a weak acid (e.g., acetic acid) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidine.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and representative spectroscopic data for aminopyrimidine carbonitrile derivatives.
Table 1: Physicochemical Properties of Representative Aminopyrimidine Carbonitriles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 126-129 | White to off-white crystalline powder |
| 2-Amino-5-cyanopyridine | C₆H₅N₃ | 119.12 | 161-165 | White to amber powder |
| 2-Amino-5-chloropyrimidine | C₄H₄ClN₃ | 129.55 | 193-196 | White to off-white crystalline powder |
| 2-Amino-5-nitropyrimidine | C₄H₄N₄O₂ | 140.10 | 235-237 | Yellow crystalline powder |
Table 2: Representative Spectroscopic Data for Aminopyrimidine Carbonitrile Scaffolds
| Data Type | Characteristic Peaks/Signals |
| ¹H NMR | δ 5.0-5.3 ppm (s, 2H, -NH₂), δ 6.5-8.0 ppm (aromatic protons)[4] |
| ¹³C NMR | Representative shifts for pyrimidine ring carbons and the nitrile carbon. |
| IR (KBr, cm⁻¹) | ~3450-3180 (N-H stretching), ~2220 (C≡N stretching), ~1650 (N-H scissoring)[5][6] |
| Mass Spectrum (EI) | Molecular ion peak corresponding to the specific derivative. For 2-Aminopyrimidine-5-carbonitrile (C₅H₄N₄), M⁺ at m/z 120.[7] |
Biological Significance and Role in Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery, particularly in oncology, due to their activity as kinase inhibitors. These compounds often act by competing with ATP for the binding site of various kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)
Many pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are key players in cancer progression.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine-5-carbonitrile derivatives.
The diagram above illustrates how these derivatives can block the signaling cascade initiated by receptor tyrosine kinases. By inhibiting the kinase activity of receptors like EGFR and VEGFR, they prevent the activation of downstream pathways such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. This inhibition ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, with a rich history rooted in the foundational discoveries of pyrimidine synthesis. Its versatile chemical nature allows for the generation of diverse libraries of compounds with significant therapeutic potential. The ability of its derivatives to potently and selectively inhibit key kinases in oncogenic signaling pathways underscores its importance in modern drug development. Further exploration of this core structure is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-Aminopyrimidine-5-carbonitrile | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Aminopyrimidine-2-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrimidine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of a diverse array of therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and the reactive nitrile group, make it an ideal starting point for the synthesis of potent and selective inhibitors of various biological targets, particularly kinases. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound derivatives in drug discovery, with a focus on their anticancer properties.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of various derivatives synthesized from the this compound scaffold.
Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity against Cancer Cell Lines
| Compound | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 9d | 2.41 ± 0.16 | - | - | [1] |
| 11b | 1.55 ± 0.25 | - | - | [1] |
| 11c | 1.38 ± 0.03 | - | - | [1] |
| 11d | 2.32 ± 0.21 | - | - | [1] |
| 11e | 0.61 ± 0.01 | 1.14 | 1.54 | [1][2] |
| 12b | 0.53 ± 0.07 | - | - | [1][2] |
| 12c | 0.74 ± 0.15 | - | - | [1] |
| 12d | 1.61 ± 0.18 | - | - | [1] |
| Sorafenib | 0.19 ± 0.15 | - | - | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
Table 2: EGFR Inhibitory Activity and Cytotoxicity against Cancer Cell Lines
| Compound | EGFR-TK IC50 (µM) | MCF-7 IC50 (µM) | C33A IC50 (µM) | KB IC50 (µM) | DU-145 IC50 (µM) | Reference |
| 6 | - | - | - | - | - | [3] |
| 11 | - | - | - | - | - | [3] |
| Gefitinib | 4.1 ± 0.01 | - | - | - | - | [4] |
Further details on the specific structures of compounds 6 and 11 can be found in the cited literature.[3]
Table 3: PI3K/mTOR Inhibitory Activity and Cytotoxicity against Leukemia SR Cell Line
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Leukemia SR IC50 (µM) | Reference |
| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 | 0.10 ± 0.01 | [5] |
| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 | 0.09 ± 0.01 | [5] |
| LY294002 | - | - | - | - | - | [5] |
| Afinitor | - | - | - | - | - | [5] |
Experimental Protocols
This section details the methodologies for the synthesis of the this compound core and representative derivatives, as well as protocols for key biological assays.
Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (A Representative Protocol)
This protocol describes a one-pot synthesis of a substituted this compound derivative.
Materials:
-
t-Butanol
-
Acetamidine hydrochloride
-
Malononitrile
-
30% Aqueous formaldehyde
-
70 wt% t-Butyl hydroperoxide
Procedure:
-
To a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (0.1 mol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.[6]
-
Heat the mixture at 65-70 °C for 4 hours.[6]
-
Cool the reaction mixture to 20-25 °C.[6]
-
Add 1.4 g of 70 wt% t-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.[6]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).[6]
-
Upon completion, the product can be isolated and purified using standard techniques. The reported yield for 2-methyl-4-amino-5-cyanopyrimidine is 92.6% with an HPLC purity of 99.6%.[6]
General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors
Materials:
-
Starting pyrimidine-5-carbonitrile derivative
-
Ethanol
-
Ice water
Procedure:
-
Synthesize the desired pyrimidine-5-carbonitrile derivatives according to established literature methods.[1]
-
After the reaction is complete, cool the reaction mixture to room temperature.[1]
-
Pour the mixture onto 100 mL of ice water.[1]
-
Filter the crude product, wash it with water, and crystallize from ethanol to obtain the purified derivatives.[1]
In Vitro VEGFR-2 Kinase Assay
Materials:
-
Human VEGFR-2 TK ELISA kit
-
Synthesized compounds
-
Sorafenib (as a positive control)
Procedure:
-
Utilize the Human VEGFR-2 TK ELISA kit according to the manufacturer's instructions.[1]
-
Prepare various concentrations of the test compounds and the standard inhibitor, sorafenib.
-
Perform the kinase assay to determine the inhibitory activity of the compounds against VEGFR-2.
-
Calculate the IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of VEGFR-2 activity.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Normal human cell line (e.g., WI-38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Synthesized compounds
-
Sorafenib (as a positive control)
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and the standard drug for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: EGFR signaling pathway and its inhibition.
Caption: PI3K/mTOR signaling pathway and dual inhibition.
Caption: General experimental workflow for drug discovery.
References
The Emerging Therapeutic Potential of 5-Aminopyrimidine-2-carbonitrile Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrimidine-2-carbonitrile scaffold has garnered significant attention in medicinal chemistry as a versatile backbone for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the biological activities of its derivatives, focusing on their potential as anticancer agents through the modulation of key signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals engaged in the discovery of next-generation targeted therapies.
Anticancer Activity: A Multi-Targeted Approach
Derivatives of this compound have demonstrated potent in vitro activity against a range of human cancer cell lines. This broad-spectrum efficacy stems from their ability to interact with multiple, critical targets within cancer cell signaling networks. The primary mechanisms of action identified to date include the inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases
A significant body of research highlights the role of these compounds as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for blocking tumor angiogenesis.[1] Certain derivatives have shown inhibitory activity with IC50 values in the sub-micromolar range, comparable to the established drug sorafenib.[1]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target.[3][4][5][6] Derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as EGFR inhibitors, with some compounds exhibiting potent anticancer activity against various cancer cell lines.[3][7] Notably, certain compounds have demonstrated activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, suggesting a potential to overcome acquired resistance to existing EGFR inhibitors.[6][8]
Modulation of Intracellular Signaling Pathways
Beyond cell surface receptors, this compound derivatives have been shown to interfere with crucial downstream signaling cascades.
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism that is often hyperactivated in cancer.[9][10] Novel morpholinopyrimidine-5-carbonitriles have been designed as dual inhibitors of PI3K and mTOR, demonstrating significant antitumor activity, particularly against leukemia cell lines.[10] Some compounds have shown potent inhibition of multiple PI3K isoforms.[8][10]
-
CHK1 Inhibition: Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and selective CHK1 inhibitors, showing antitumor activity both in combination with chemotherapy and as single agents.[11]
Other Notable Biological Activities
-
COX-2 Inhibition: Some pyrimidine-5-carbonitrile derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[4][12][13][14] These compounds have demonstrated both anti-inflammatory and anticancer activities.[12][13]
-
Antimicrobial and Antioxidant Activity: In addition to their anticancer properties, certain pyrimidine and pyrimidopyrimidine derivatives have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities.[15]
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various biological targets and cancer cell lines.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |
| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |
| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |
| 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |
| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 | [1] |
| 11b | EGFRWT | 0.09 | [6] |
| 11b | EGFRT790M | 4.03 | [6] |
| 7c | EGFRT790M | 0.08 | [8] |
| 7c | EGFRWT | 0.13 | [8] |
| 12b | PI3Kα | 0.17 ± 0.01 | [10] |
| 12b | PI3Kβ | 0.13 ± 0.01 | [10] |
| 12b | PI3Kδ | 0.76 ± 0.04 | [10] |
| 12b | mTOR | 0.83 ± 0.05 | [10] |
| 12d | PI3Kα | 1.27 ± 0.07 | [10] |
| 12d | PI3Kβ | 3.20 ± 0.16 | [10] |
| 12d | PI3Kδ | 1.98 ± 0.11 | [10] |
| 12d | mTOR | 2.85 ± 0.17 | [10] |
| 8h | COX-2 | 1.03-1.71 | [12] |
| 8n | COX-2 | 1.03-1.71 | [12] |
| 8p | COX-2 | 1.03-1.71 | [12] |
| Celecoxib (Reference) | COX-2 | 0.88 | [12] |
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 11e | HCT-116 (Colon) | 1.14 | [1] |
| 11e | MCF-7 (Breast) | 1.54 | [1] |
| 9d | HCT-116 (Colon) | 1.14-10.33 | [1] |
| 12b | HCT-116 (Colon) | 1.14-10.33 | [1] |
| 12d | HCT-116 (Colon) | 1.14-10.33 | [1] |
| 11b | HCT-116 (Colon) | 3.37 | [6] |
| 11b | HepG-2 (Liver) | 3.04 | [6] |
| 11b | MCF-7 (Breast) | 4.14 | [6] |
| 11b | A549 (Lung) | 2.4 | [6] |
| 12b | Leukemia SR | 0.10 ± 0.01 | [10] |
| 12d | Leukemia SR | 0.09 ± 0.01 | [10] |
| 7c | SNB-75 (CNS) | < 0.01 | [8] |
| 7c | OVAR-4 (Ovarian) | 0.64 | [8] |
| 3b | MCF-7, A549, A498, HepG2 | Nanomolar range | [13] |
| 5b | MCF-7, A549, A498, HepG2 | Nanomolar range | [13] |
| 5d | MCF-7, A549, A498, HepG2 | Nanomolar range | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of these compounds often involves multi-step reactions. A common starting point is the cyclocondensation of a benzaldehyde with ethyl cyanoacetate and thiourea to form a 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile intermediate.[1] Subsequent modifications, such as the introduction of various linkers and functional groups at different positions of the pyrimidine ring, are then carried out to generate a library of derivatives.[1][10] Another approach involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines.[16]
In Vitro Cytotoxicity Assays
The antiproliferative activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[9] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured at a specific wavelength, and the IC50 value (the concentration required for 50% inhibition of cell growth) is calculated.[3]
Kinase Inhibition Assays
The inhibitory activity against specific kinases is determined using various assay formats. For instance, a Human VEGFR-2 TK ELISA kit can be used to measure the inhibition of VEGFR-2.[1] For EGFR kinase inhibition, a homogeneous time-resolved fluorescence (HTRF) assay is a common method.[6] These assays typically involve incubating the kinase with the test compound and a substrate, followed by the detection of the product to quantify the enzyme's activity.
Cell Cycle Analysis
Flow cytometry is employed to investigate the effect of the compounds on cell cycle progression.[10] Cells are treated with the compound, harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Apoptosis Assays
The induction of apoptosis is a key indicator of anticancer activity. This can be assessed through several methods:
-
Annexin V-FITC/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]
-
Caspase Activity: The activation of caspases, key executioners of apoptosis, can be measured. For example, the level of caspase-3 can be quantified using an ELISA kit.[1] An increase in caspase-3 levels is indicative of apoptosis induction.[1][6]
-
Western Blotting: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be analyzed by Western blotting to further confirm the apoptotic mechanism.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
Caption: General experimental workflow for evaluating novel anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel, multi-targeted anticancer agents. The derivatives synthesized to date have demonstrated significant potential through the inhibition of key signaling pathways involved in cancer progression. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and safety profiles in relevant preclinical models. The continued exploration of this chemical space holds great promise for the discovery of new and effective cancer therapies.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cbijournal.com [cbijournal.com]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
An In-depth Technical Guide to 5-Aminopyrimidine-2-carbonitrile Derivatives and Analogs for Drug Discovery Professionals
A Comprehensive Overview of Synthesis, Biological Activity, and Therapeutic Potential
The 5-aminopyrimidine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of this important class of compounds, covering their synthesis, biological evaluation, and potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights and detailed experimental methodologies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is often achieved through multi-component reactions, offering a straightforward and efficient route to a diverse range of analogs. A common and effective method is the Biginelli reaction or a variation thereof.
A general approach involves the condensation of an aromatic aldehyde, malononitrile, and urea or thiourea.[1] This reaction can be catalyzed by various reagents, including potassium carbonate, ammonium chloride, or phosphorus pentoxide, and can be performed under solvent-free conditions.[1][2]
General Synthetic Pathway
The synthesis typically proceeds through a Knoevenagel condensation of the aromatic aldehyde and malononitrile, followed by a Michael addition of urea or thiourea and subsequent cyclization and dehydration to yield the dihydropyrimidine, which is then oxidized to the final pyrimidine product.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have been extensively investigated for their therapeutic potential, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.
Anticancer Activity
A significant body of research has focused on the development of these compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[3]
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutations of EGFR can lead to uncontrolled cell growth. Certain this compound analogs have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[4]
Anti-inflammatory and Antioxidant Activities
In addition to their anticancer properties, some derivatives have shown promising anti-inflammatory and antioxidant activities.[1] These properties are often evaluated through in vitro assays that measure the inhibition of protein denaturation and the scavenging of free radicals.
Data Presentation
The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize the reported activities of representative compounds.
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 / GI50 (µM) | Target(s) | Reference |
| Compound 1c | Leukemia | - | - | [5] |
| Compound 3b | MCF-7 | <10 | COX-2 | [6] |
| A549 | <10 | COX-2 | [6] | |
| A498 | <10 | COX-2 | [6] | |
| HepG2 | <10 | COX-2 | [6] | |
| Compound 4d | K562 | Active | PI3K/Akt | [7] |
| Compound 4e | Colo 205 | 1.66 | EGFR | |
| Compound 4f | Colo 205 | 1.83 | EGFR | |
| Compound 5b | MCF-7 | <10 | COX-2 | [6] |
| A549 | <10 | COX-2 | [6] | |
| A498 | <10 | COX-2 | [6] | |
| HepG2 | <10 | COX-2 | [6] | |
| Compound 5d | MCF-7 | <10 | COX-2 | [6] |
| A549 | <10 | COX-2 | [6] | |
| A498 | <10 | COX-2 | [6] | |
| HepG2 | <10 | COX-2 | [6] | |
| Compound 7f | K562 | Active | PI3K/Akt | [7] |
| Compound 9d | HCT-116 | 1.14 - 10.33 | VEGFR-2 | [3] |
| MCF-7 | 1.14 - 10.33 | VEGFR-2 | [3] | |
| Compound 10b | HepG2 | 3.56 | EGFR | [4] |
| A549 | 5.85 | EGFR | [4] | |
| MCF-7 | 7.68 | EGFR | [4] | |
| Compound 11e | HCT-116 | 1.14 | VEGFR-2 | [3] |
| MCF-7 | 1.54 | VEGFR-2 | [3] | |
| Compound 12b | HCT-116 | 1.14 - 10.33 | VEGFR-2 | [3] |
| MCF-7 | 1.14 - 10.33 | VEGFR-2 | [3] | |
| Compound 12d | HCT-116 | 1.14 - 10.33 | VEGFR-2 | [3] |
| MCF-7 | 1.14 - 10.33 | VEGFR-2 | [3] | |
| Compound XIII | Melanoma | 3.37 | - | [8] |
| Leukemia | 3.04 | - | [8] | |
| Non-small cell lung | 4.14 | - | [8] | |
| Renal cancer | 2.4 | - | [8] | |
| Compound XIV | HCT-116 | - | EGFR | [8] |
| HepG-2 | - | EGFR | [8] | |
| MCF-7 | - | EGFR | [8] | |
| A549 | - | EGFR | [8] | |
| Compound XVII | Leukemia (SR) | - | - | [8] |
| Compound XX | EC-109 | 1.42 - 6.52 | - | [8] |
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Kinase | IC50 (µM) | Reference |
| Compound 4e | EGFR | 0.096 | |
| Compound 4f | EGFR | 0.235 | |
| Compound 7f | PI3Kδ | 6.99 | [7] |
| PI3Kγ | 4.01 | [7] | |
| AKT-1 | 3.36 | [7] | |
| Compound 9d | VEGFR-2 | 2.41 | [3] |
| Compound 10b | EGFR | 0.00829 | [4] |
| Compound 11b | VEGFR-2 | 1.55 | [3] |
| Compound 11c | VEGFR-2 | 1.38 | [3] |
| Compound 11d | VEGFR-2 | 2.32 | [3] |
| Compound 11e | VEGFR-2 | 0.61 | [3] |
| Compound 12b | VEGFR-2 | 0.53 | [3] |
| Compound 12c | VEGFR-2 | 0.74 | [3] |
| Compound 12d | VEGFR-2 | 1.61 | [3] |
| Compound XIV | EGFRWT | 0.09 | [8] |
| EGFRT790M | 4.03 | [8] |
Table 3: Pharmacokinetic Parameters of Representative Pyrimidine Kinase Inhibitors
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| BKI 1660 | Mouse | 10 | - | - | - | - | 0.01 | [9] |
| BKI 1649 | Mouse | 25 | - | - | - | - | 0.01 | [9] |
| BKI 1673 | Mouse | 10 | - | - | - | - | 0.5 | [9] |
| CYC202 | Mouse | - | - | - | - | 86 | - | [10] |
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the appended aromatic moieties.
-
Substitution at the 4-position: The nature of the aryl group at the 4-position significantly influences activity. Electron-donating or electron-withdrawing groups on this ring can modulate potency and selectivity.
-
Substitution at the 2-position: Modifications at the 2-position, often with a thioether or an amino group, are crucial for interaction with the hinge region of the kinase active site.
-
The 6-amino group: The amino group at the 6-position is a key feature for hydrogen bonding interactions within the target protein.
A detailed analysis of SAR helps in the rational design of more potent and selective inhibitors.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol is adapted from a solvent-free Biginelli multi-component reaction.[2]
-
Reagents and Materials:
-
Benzaldehyde
-
Malononitrile
-
Thiourea
-
Choline chloride/Zinc chloride (ChCl:2ZnCl2) deep eutectic solvent (catalyst)
-
-
Procedure:
-
In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), and thiourea (2 mmol).
-
Add the ChCl:2ZnCl2 catalyst (0.3 mmol).
-
Heat the reaction mixture at 80°C for 2 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add crushed ice to the flask to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the inhibitory activity of a compound against VEGFR-2.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, which is a model for protein denaturation in inflammatory processes.[1]
-
Materials:
-
Egg albumin (fresh hen's egg)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound
-
Diclofenac sodium (positive control)
-
-
Procedure:
-
Prepare a 0.2% solution of egg albumin in PBS.
-
Prepare various concentrations of the test compound and diclofenac sodium in PBS.
-
In a test tube, mix 2.8 mL of the egg albumin solution with 0.2 mL of the test compound or standard solution.
-
For the control, mix 2.8 mL of egg albumin solution with 0.2 mL of PBS.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cool the solutions to room temperature and measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compound
-
Ascorbic acid (positive control)
-
Methanol
-
-
Procedure:
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
In a test tube or a 96-well plate, mix a specific volume of the test compound or standard solution with the DPPH solution.
-
For the control, mix methanol with the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly as kinase inhibitors for cancer therapy, have made it a focal point of extensive research. This technical guide has provided a comprehensive overview of the current state of knowledge on these compounds, from their synthesis and biological evaluation to their structure-activity relationships and detailed experimental protocols. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development, facilitating the design and investigation of new and improved this compound-based drugs.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Examination of 5-Aminopyrimidine-2-carbonitrile: A Guide for Researchers
For Immediate Release
This technical guide provides a detailed theoretical analysis of 5-Aminopyrimidine-2-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document summarizes key computational and spectroscopic data, outlines relevant experimental protocols, and presents visual representations of its molecular and electronic properties. The information is intended for an audience of researchers, scientists, and professionals in drug development.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and functional organic materials. The unique electronic properties of the pyrimidine ring, combined with versatile functionalization, allow for the fine-tuning of their biological and photophysical characteristics. This compound, a member of this family, presents a compelling scaffold for further investigation due to the electron-donating amino group and the electron-withdrawing nitrile group, which can lead to interesting intra-molecular charge transfer properties. This guide focuses on the theoretical studies of this molecule, providing a foundation for future experimental work. While direct comprehensive experimental and theoretical data for this compound is limited in published literature, this guide leverages data from its close isomer, 2-aminopyrimidine-5-carbonitrile, and related aminopyrimidine derivatives to provide a robust theoretical profile.
Molecular Structure and Geometry
The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, a common computational method for predicting molecular geometries and electronic properties. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. For comparison, theoretical data for the isomer 2-aminopyrimidine-5-carbonitrile, calculated at the B3LYP level of theory, is presented.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 2-Aminopyrimidine-5-carbonitrile (isomer).
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.35 | N1-C2-N3 | 120.5 |
| C2-N(H2) | 1.36 | C2-N3-C4 | 118.9 |
| C4-C5 | 1.40 | N3-C4-C5 | 121.3 |
| C5-C6 | 1.39 | C4-C5-C6 | 118.7 |
| C5-C(N) | 1.43 | C5-C6-N1 | 122.1 |
| C-N (nitrile) | 1.16 | C4-C5-C(N) | 120.8 |
Note: Data is for the isomer 2-aminopyrimidine-5-carbonitrile and is intended to be representative. Actual values for this compound may vary slightly.
Spectroscopic Properties
Spectroscopic analysis is essential for the characterization of newly synthesized compounds. This section details the theoretical vibrational and electronic spectra of aminopyrimidine carbonitriles.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies can be calculated using DFT and are instrumental in assigning the experimental bands in FT-IR and FT-Raman spectra. The vibrational modes are associated with the stretching and bending of specific bonds and functional groups within the molecule.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of Aminopyrimidine Derivatives.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H (Amino) | Symmetric Stretch | 3300 - 3370 |
| N-H (Amino) | Asymmetric Stretch | 3410 - 3490 |
| C≡N (Nitrile) | Stretch | 2200 - 2220 |
| C=N (Ring) | Stretch | 1560 - 1610 |
| C=C (Ring) | Stretch | 1600 - 1650 |
| N-H (Amino) | Bending | 1600 - 1650 |
Note: These are typical ranges observed for aminopyrimidine derivatives and are consistent with computational data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). Theoretical chemical shifts can be calculated to aid in the interpretation of experimental spectra.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Aminopyrimidine Derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine Ring Protons | 7.0 - 8.5 | Pyrimidine Ring Carbons | 110 - 160 |
| Amino Protons | 5.0 - 7.0 | Nitrile Carbon (C≡N) | 115 - 120 |
Note: Chemical shifts are highly dependent on the solvent and specific substitution patterns. The provided ranges are general estimates based on literature for similar compounds.
UV-Vis Spectroscopy
The electronic absorption properties, determined by UV-Vis spectroscopy, are related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is used to predict the absorption maxima (λmax) and the nature of the electronic transitions. For the isomer 2-aminopyrimidine-5-carbonitrile, the absorption bands are typically assigned to π→π* transitions.
Table 4: Calculated Electronic Absorption Wavelengths (λmax), Oscillator Strengths (f), and Transitions for 2-Aminopyrimidine-5-carbonitrile (isomer).
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
| ~320 | > 0.1 | HOMO -> LUMO |
| ~280 | > 0.1 | HOMO-1 -> LUMO |
| ~250 | > 0.1 | HOMO -> LUMO+1 |
Note: Data is for the isomer 2-aminopyrimidine-5-carbonitrile and serves as a model.
Electronic Properties
The electronic properties of this compound are key to understanding its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 5: Calculated HOMO-LUMO Energies and Energy Gap for 2-Aminopyrimidine-5-carbonitrile (isomer).
| Parameter | Energy (eV) |
| EHOMO | -6.5 to -6.0 |
| ELUMO | -1.5 to -1.0 |
| ΔE (EHOMO - ELUMO) | 5.0 to 5.5 |
Note: Values are typical for aminopyrimidine derivatives calculated using DFT and are based on data for the isomer 2-aminopyrimidine-5-carbonitrile.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the charge distribution and bonding interactions within a molecule. It describes the delocalization of electron density between filled and vacant orbitals, which corresponds to stabilizing intramolecular interactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting sites of chemical reactivity.
Mulliken Charge Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule. This information is useful for understanding the charge distribution and dipole moment of the molecule.
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives with donor-acceptor substitutions are known to exhibit nonlinear optical properties, which are of interest for applications in photonics and optoelectronics. The first hyperpolarizability (β₀), a measure of the second-order NLO response, can be calculated using computational methods. The presence of the amino and nitrile groups in this compound suggests that it may possess significant NLO activity.
Experimental Protocols
While this guide focuses on theoretical studies, the synthesis and characterization of this compound would follow established procedures for related compounds.
Synthesis of Aminopyrimidine Carbonitriles
A common synthetic route involves the condensation of a β-enaminonitrile with a suitable amidine or guanidine derivative. For instance, the reaction of an appropriate precursor with guanidine hydrochloride in the presence of a base can yield the desired aminopyrimidine core. Solvent-free and microwave-assisted methods have also been reported to be efficient for the synthesis of similar pyrimidine derivatives.
General Synthetic Protocol:
-
A mixture of the appropriate starting materials (e.g., a dicarbonyl compound or its equivalent, a nitrile-containing active methylene compound, and guanidine or a substituted amidine) is prepared.
-
A suitable solvent (e.g., ethanol, DMF) and a catalyst (e.g., a base like potassium carbonate or sodium ethoxide) are added.
-
The reaction mixture is heated under reflux or irradiated with microwaves for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational bands of the functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the chemical environment of the atoms.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
UV-Vis Spectroscopy: To study the electronic absorption properties.
Potential Applications and Signaling Pathways
Aminopyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors in cancer therapy. The structural motifs present in this compound suggest its potential as a scaffold for the design of novel therapeutic agents. For instance, many kinase inhibitors bind to the ATP-binding pocket of kinases, and the aminopyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase.
Methodological & Application
Application Note and Protocol: One-Pot Synthesis of Aminopyrimidine Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-5-carbonitrile derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Their synthesis, particularly through efficient and atom-economical methods, is of significant interest. One-pot multicomponent reactions, such as the Biginelli reaction, offer a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation. This approach minimizes waste, reduces reaction times, and simplifies purification processes.
This document provides a detailed protocol for a representative one-pot synthesis of a highly functionalized aminopyrimidine-5-carbonitrile: 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile . This solvent-free method utilizes a green deep eutectic solvent (DES) catalyst, Choline chloride:2ZnCl₂, and serves as a versatile template for the synthesis of a diverse library of related compounds.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst significantly influences the efficiency of the Biginelli-type condensation. The following table summarizes various catalytic systems for the one-pot synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and related derivatives, highlighting the reaction conditions and corresponding yields.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline chloride:2ZnCl₂ | Benzaldehyde, Malononitrile, Thiourea | Solvent-free | 80 | 2 | 62 | [1][2] |
| Ammonium Chloride | Substituted Benzaldehyde, Malononitrile, Thiourea/Urea | Solvent-free | 110 | 4 | 82-90 | |
| Phosphorus Pentoxide | Aromatic Aldehydes, Malononitrile, Thiourea/Urea | Ethanol | Reflux | 1-2 | 83-92 | [3] |
| NiCl₂·6H₂O | Benzaldehyde, Ethyl Acetoacetate, Thiourea | Ethanol | Reflux | 8 | 50.3 | [4][5] |
| conc. HCl | Benzaldehyde, 3-oxo-butanamide derivative, Thiourea | Ethanol | Reflux | Overnight | 94 | [6] |
Experimental Protocols
Featured Protocol: Solvent-Free Synthesis using a Deep Eutectic Solvent (DES) Catalyst
This protocol details the one-pot synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using a Choline chloride:2ZnCl₂ catalyst.[1][2]
Materials:
-
Benzaldehyde (2 mmol, 0.204 mL)
-
Malononitrile (2 mmol, 0.132 g)
-
Thiourea (2 mmol, 0.152 g)
-
Choline chloride:2ZnCl₂ (DES catalyst, 0.3 mmol)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with hotplate
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reactant Mixture: In a 25 mL round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), thiourea (2 mmol), and the Choline chloride:2ZnCl₂ catalyst (0.3 mmol).
-
Reaction: Place the flask in an oil bath preheated to 80°C. Stir the mixture vigorously using a magnetic stirrer for 2 hours. The reaction is performed under solvent-free conditions.
-
Work-up: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Add 10 mL of cold deionized water to the reaction mixture and stir for 15 minutes. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the precipitate with two portions of 5 mL of cold deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Visualizations
Logical Relationship of the One-Pot Synthesis
Caption: Logical flow of the one-pot multicomponent synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 3. benthamopen.com [benthamopen.com]
- 4. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Reactivity of 5-Aminopyrimidine-2-carbonitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-aminopyrimidine-2-carbonitrile as a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed herein describe its reactions with various electrophiles, leading to a diverse range of functionalized pyrimidine derivatives and fused heterocyclic systems. The electron-withdrawing nature of the pyrimidine ring and the 2-carbonitrile group modulates the nucleophilicity of the 5-amino group, making it a key handle for derivatization.
Synthesis of the Starting Material: this compound
While not commercially available from all suppliers, this compound can be synthesized via several routes. A plausible method involves the condensation of a suitable three-carbon precursor with a guanidine equivalent, followed by functional group manipulations. A representative synthetic pathway is outlined below.
Protocol 1: Synthesis of a Related Compound, 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol, adapted for the synthesis of aminopyrimidine carbonitriles, illustrates a general condensation strategy.[1]
Reaction Scheme:
-
Reactants: Acetamidine hydrochloride, Malononitrile, Formaldehyde
-
Solvent: t-Butanol
-
Temperature: 65-70°C
-
Reaction Time: 4 hours, followed by a 1-hour oxidation step.
Procedure:
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).
-
Heat the mixture at 65-70°C for 4 hours.
-
Cool the reaction mixture to 20-25°C.
-
Add 70 wt% t-butyl hydroperoxide (1.4 g) and stir at 30-35°C for 1 hour to facilitate aromatization.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Note: The synthesis of the specific target, this compound, would require different starting materials, but the general principle of pyrimidine ring formation through condensation is applicable.
Reactions of the 5-Amino Group with Electrophiles
The 5-amino group of the pyrimidine ring is a key nucleophilic center that readily reacts with a variety of electrophiles.
The 5-amino group can be acylated using standard acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and for the synthesis of fused heterocyclic systems.
Protocol 2: General Procedure for N-Acylation of this compound
This generalized protocol is based on standard N-acylation procedures for amino-heterocycles.[2][3]
Reaction Scheme:
-
Reactants: this compound, Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)
-
Base: Pyridine or Triethylamine (Et3N)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
-
Temperature: 0°C to room temperature
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative Acylation Reactions of Aminopyrimidines
| Electrophile | Product | Typical Conditions | Yield (%) | Reference |
| Acetic Anhydride | 5-Acetamidopyrimidine-2-carbonitrile | Acetic Anhydride, reflux | ~70-90 | [4] |
| Benzoyl Chloride | 5-Benzamidopyrimidine-2-carbonitrile | Benzoyl Chloride, Pyridine, DCM, 0°C to RT | ~80-95 | [2] |
Direct alkylation of the 5-amino group can be challenging due to the possibility of over-alkylation and the reduced nucleophilicity of the amino group. However, under controlled conditions, mono- and di-alkylation can be achieved.
Protocol 3: General Procedure for N-Alkylation of this compound
This protocol is based on general methods for the alkylation of amino-heterocycles.[5]
Reaction Scheme:
-
Reactants: this compound, Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Base: Sodium hydride (NaH), Potassium carbonate (K2CO3), or Caesium carbonate (Cs2CO3)
-
Solvent: Dimethylformamide (DMF) or Acetonitrile
-
Temperature: Room temperature to 80°C
Procedure:
-
To a suspension of the base (1.2 mmol) in the chosen solvent (10 mL), add this compound (1.0 mmol) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) and heat the reaction to the desired temperature.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Alkylation Reactions of Aminopyrimidines
| Electrophile | Product | Typical Conditions | Yield (%) | Reference |
| Methyl Iodide | 5-(Methylamino)pyrimidine-2-carbonitrile | NaH, DMF, RT | Moderate | [5] |
| Benzyl Bromide | 5-(Benzylamino)pyrimidine-2-carbonitrile | K2CO3, Acetonitrile, 80°C | Moderate to Good | [5] |
The 5-amino group undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These intermediates can be isolated or used in situ for further transformations, such as reduction to secondary amines or cyclization to form fused heterocyclic systems.[6][7]
Protocol 4: Formation of Schiff Bases
This protocol describes the acid-catalyzed condensation of this compound with carbonyl compounds.[6][8]
Reaction Scheme:
-
Reactants: this compound, Aldehyde or Ketone
-
Catalyst: Acetic acid or p-Toluenesulfonic acid (p-TsOH)
-
Solvent: Toluene or Ethanol, often with a Dean-Stark apparatus to remove water
-
Temperature: Reflux
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 mmol), the carbonyl compound (1.1 mmol), and the solvent (20 mL).
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid or ~0.1 mmol of p-TsOH).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC indicates the completion of the reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude Schiff base can be purified by recrystallization or column chromatography.
Table 3: Representative Condensation Reactions
| Electrophile | Product | Typical Conditions | Yield (%) | Reference |
| Benzaldehyde | 5-(Benzylideneamino)pyrimidine-2-carbonitrile | Acetic Acid, Ethanol, Reflux | Good to Excellent | [6][7] |
| Acetophenone | 5-(1-Phenylethylideneamino)pyrimidine-2-carbonitrile | p-TsOH, Toluene, Reflux | Good | [6][7] |
Cyclocondensation Reactions for the Synthesis of Fused Pyrimidines
This compound is an excellent precursor for the synthesis of various fused pyrimidine systems, which are of significant interest in drug discovery.
Reaction with reagents containing two electrophilic centers, or a single reagent that can be induced to cyclize, leads to the formation of the pyrimido[4,5-d]pyrimidine core. For instance, acylation followed by cyclization is a common strategy.
Protocol 5: Synthesis of 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one Analogs
This protocol is adapted from the synthesis of related fused pyrimidine systems where an amino-pyrimidine is treated with acetic anhydride.[4]
Reaction Scheme:
-
Reactants: this compound, Acetic Anhydride, Acetic Acid
-
Catalyst: Concentrated Sulfuric Acid (H2SO4)
-
Temperature: Reflux
Procedure:
-
To a mixture of acetic anhydride and acetic acid, add this compound (1.0 mmol).
-
Add a few drops of concentrated sulfuric acid.
-
Heat the mixture under reflux for 3-5 hours.
-
Monitor the reaction by TLC. The reaction involves initial acetylation of the amino group, followed by hydrolysis of the nitrile to an amide, and subsequent cyclization.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Visualized Workflows and Pathways
Diagram 1: General Reaction Pathways of this compound
Caption: Reaction pathways of this compound.
Diagram 2: Experimental Workflow for Acylation
Caption: Workflow for the acylation of this compound.
References
- 1. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminopyrimidine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various kinase inhibitors utilizing a pyrimidine-5-carbonitrile scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, mimicking the purine base of ATP and enabling competitive inhibition at the kinase hinge region.[1][2] The strategic functionalization of this scaffold has led to the development of potent and selective inhibitors for a range of kinases implicated in cancer and other diseases.
VEGFR-2 Inhibitors Based on a Pyrimidine-5-carbonitrile Scaffold
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. A series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3]
Quantitative Data: Biological Activity of VEGFR-2 Inhibitors
| Compound ID | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 9d | 2.41 ± 0.16 | - | - |
| 11b | 1.55 ± 0.25 | - | - |
| 11c | 1.38 ± 0.03 | - | - |
| 11d | 2.32 ± 0.21 | - | - |
| 11e | 0.61 ± 0.01 | 1.14 | 1.54 |
| 12b | 0.53 ± 0.07 | - | - |
| 12c | 0.74 ± 0.15 | - | - |
| 12d | 1.61 ± 0.18 | - | - |
| Sorafenib | 0.19 ± 0.15 | 8.96 | 11.83 |
| Data sourced from a study on novel pyrimidine-5-carbonitrile derivatives.[3] |
Experimental Protocol: Synthesis of VEGFR-2 Inhibitor (Representative Example)
This protocol describes a general method for synthesizing pyrimidine-5-carbonitrile derivatives targeting VEGFR-2. The synthesis involves the reaction of a key intermediate with various aldehydes to generate the final products.
Step 1: Synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5)
-
To a solution of a suitable starting morpholinopyrimidine (1 eq) in ethanol, add hydrazine hydrate (10 eq).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, the precipitate formed is filtered, washed with ethanol, and dried to yield the hydrazinyl intermediate.
Step 2: Synthesis of Final Compounds (e.g., 12a-h series)
-
A mixture of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (1 mmol) and a substituted aldehyde (1 mmol) in absolute ethanol (20 mL) containing a catalytic amount of glacial acetic acid is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the final product.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition.
EGFR Inhibitors Based on a Pyrimidine-5-carbonitrile Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and is a key target in various cancers, including non-small cell lung cancer.[4][5] Pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors.[4]
Quantitative Data: Biological Activity of EGFR Inhibitors
| Compound ID | EGFR IC50 (nM) | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | - | - | - | - |
| 10b | 8.29 ± 0.04 | 3.56 | 5.85 | 7.68 |
| 13a | - | - | - | - |
| 13b | - | - | - | - |
| 15a | - | - | - | - |
| 15e | - | - | - | - |
| 15j | - | - | - | - |
| Erlotinib | 2.83 ± 0.05 | 0.87 | 1.12 | 5.27 |
| Data for a selection of compounds from a study on new pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[4] |
Experimental Protocol: Synthesis of EGFR Inhibitor (Representative Example)
This protocol outlines a general synthesis for pyrimidine-5-carbonitrile based EGFR inhibitors, which often involves a multi-step reaction sequence starting from commercially available materials.
Step 1: Synthesis of a Substituted Guanidine Intermediate
-
A mixture of an appropriate amine (1 eq) and cyanamide (1.2 eq) in toluene is heated at reflux for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield the guanidine intermediate.
Step 2: Synthesis of the Pyrimidine-5-carbonitrile Core
-
To a solution of the guanidine intermediate (1 eq) and a suitable enaminonitrile (1 eq) in isopropanol, sodium isopropoxide (1.2 eq) is added.
-
The mixture is heated at reflux for 8 hours.
-
After cooling, the reaction is quenched with water, and the resulting precipitate is filtered, washed with water, and dried to give the pyrimidine core structure.
Step 3: Final Product Synthesis via Suzuki Coupling
-
A mixture of the pyrimidine core (e.g., a bromo-substituted derivative) (1 eq), a boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2 eq) in a mixture of dioxane and water is heated at 100°C under a nitrogen atmosphere for 12 hours.
-
The reaction mixture is cooled, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over Na2SO4, concentrated, and purified by column chromatography to yield the final EGFR inhibitor.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and point of inhibition.
Dual PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making dual inhibition of PI3K and mTOR an attractive therapeutic strategy.[6]
Quantitative Data: Biological Activity of Dual PI3K/mTOR Inhibitors
| Compound ID | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Leukemia SR GI% |
| 12b | 0.09 ± 0.005 | 0.83 ± 0.05 | 88.34 |
| 12d | 0.12 ± 0.007 | 2.85 ± 0.17 | 81.12 |
| Afinitor | - | - | - |
| Data from a study on morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[6] |
Experimental Protocol: Synthesis of PI3K/mTOR Inhibitors
The synthesis of these dual inhibitors shares a similar initial step with the VEGFR-2 inhibitors, starting from a 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile intermediate.
Step 1: Synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5)
-
(Refer to the protocol in the VEGFR-2 section)
Step 2: Synthesis of Final Compounds (e.g., 12b and 12d)
-
A mixture of the hydrazinyl intermediate (1 mmol) and the appropriate substituted aldehyde (e.g., 4-chlorobenzaldehyde for 12b) (1 mmol) in absolute ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 6 hours.
-
The reaction is monitored by TLC.
-
Upon cooling, the solid product precipitates, is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure compound.
PI3K/mTOR Signaling Pathway
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Aminopyrimidine-2-carbonitrile as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 5-aminopyrimidine-2-carbonitrile as a versatile precursor for the development of novel anticancer agents. The protocols detailed below are based on established methodologies for the synthesis of pyrimidine derivatives that have demonstrated significant potential in targeting various cancer cell lines through mechanisms such as kinase inhibition.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with a broad spectrum of biological activities, including anticancer properties.[1] this compound is a key building block for the synthesis of a diverse range of substituted pyrimidines. The amino group at the 5-position and the carbonitrile at the 2-position offer reactive sites for various chemical modifications, enabling the generation of libraries of compounds for anticancer screening. Derivatives of pyrimidine-5-carbonitrile have shown potent activity against several cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4]
Synthesis of Anticancer Agents from this compound Derivatives
The general synthetic strategy involves the modification of the pyrimidine core, often starting with a related precursor like 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile, which shares the key aminopyrimidine-carbonitrile structural motif.[5] These precursors can be synthesized through multicomponent reactions and subsequently modified to introduce various pharmacophores that enhance anticancer activity.
A common approach involves targeting key enzymes in cancer progression, such as kinases. For instance, new series of pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR.[4]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of anticancer agents derived from aminopyrimidine carbonitrile precursors.
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives
This protocol is adapted from a general method for synthesizing the pyrimidine core structure, which serves as a key intermediate.[5]
Materials:
-
Substituted aromatic aldehyde (0.1 mol)
-
Malononitrile (0.1 mol)
-
Urea (0.1 mol)
-
Potassium carbonate (K2CO3) (0.1 mol)
-
Absolute ethanol (100 ml)
-
Dilute acetic acid
Procedure:
-
In a round-bottom flask, combine the substituted aromatic aldehyde, malononitrile, urea, and potassium carbonate in absolute ethanol.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into cold water.
-
Acidify the mixture with dilute acetic acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivative.[5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the anticancer activity of the synthesized compounds against various cancer cell lines.
Materials:
-
Synthesized pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)[3][4]
-
Normal fibroblast cell line (e.g., WI-38) for cytotoxicity comparison[2]
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin or Erlotinib) in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various pyrimidine-5-carbonitrile derivatives against different human cancer cell lines.
Table 1: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives against Various Cancer Cell Lines.
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference Drug (IC50 µM) |
| Series 1 | Erlotinib | ||||
| 10a | - | 7.68[3] | 3.56[3] | 5.85[3] | 5.27 (MCF-7), 0.87 (HepG2), 1.12 (A549)[3] |
| 10b | - | - | - | - | |
| 13a | - | - | - | - | |
| 13b | - | - | - | - | |
| Series 2 | Sorafenib | ||||
| 9d | 1.14[2] | 10.33[2] | - | - | 8.96 (HCT-116), 11.83 (MCF-7)[2] |
| 11e | 1.54[2] | - | - | 8.96 (HCT-116), 11.83 (MCF-7)[2] | |
| 12b | 1.14[2] | 1.54[2] | - | - | 8.96 (HCT-116), 11.83 (MCF-7)[2] |
| 12d | 10.33[2] | - | - | 8.96 (HCT-116), 11.83 (MCF-7)[2] | |
| Series 3 | Doxorubicin | ||||
| 3b | - | - | - | - | - |
| 10b | - | - | - | - | - |
| 10c | - | - | - | - | - |
Note: '-' indicates data not available in the cited sources.
Table 2: Kinase Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives.
| Compound | VEGFR-2 IC50 (µM) | EGFR IC50 (nM) | Reference Drug |
| 11c | 1.38 ± 0.03[2] | - | Sorafenib (VEGFR-2): 0.19 ± 0.15 µM[2] |
| 11e | 0.61 ± 0.01[2] | - | Sorafenib (VEGFR-2): 0.19 ± 0.15 µM[2] |
| 12b | 0.53 ± 0.07[2] | - | Sorafenib (VEGFR-2): 0.19 ± 0.15 µM[2] |
| 12c | 0.74 ± 0.15[2] | - | Sorafenib (VEGFR-2): 0.19 ± 0.15 µM[2] |
| 10b | - | 8.29 ± 0.04[3] | Erlotinib (EGFR): 2.83 ± 0.05 nM[3] |
Note: '-' indicates data not available in the cited sources.
Signaling Pathways and Mechanism of Action
Derivatives of this compound often exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. The EGFR and VEGFR signaling pathways are common targets.
EGFR Signaling Pathway Inhibition
The following diagram illustrates how pyrimidine-5-carbonitrile derivatives can inhibit the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway Inhibition
Similarly, these compounds can inhibit the VEGFR signaling pathway, which is critical for angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway.
Conclusion
This compound and its related structures are valuable precursors for the synthesis of potent anticancer agents. The synthetic versatility of this scaffold allows for the creation of diverse libraries of compounds that can be optimized to target specific cancer-related signaling pathways with high efficacy. The protocols and data presented here provide a solid foundation for researchers to explore the potential of these compounds in the development of new cancer therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance the most promising candidates towards clinical development.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 5-Aminopyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 5-aminopyrimidine-2-carbonitrile, a critical step in the synthesis of various biologically active compounds. The protocols outlined below—classical N-alkylation with alkyl halides and reductive amination with aldehydes—offer versatile methods for introducing a wide range of functional groups, thereby enabling the exploration of structure-activity relationships in drug discovery.
Introduction
Substituted aminopyrimidines are a significant class of heterocyclic compounds, frequently appearing as core scaffolds in pharmaceuticals due to their ability to mimic the binding interactions of endogenous molecules like adenosine in ATP.[1] The N-alkylation of the amino group on the pyrimidine ring is a key synthetic transformation that allows for the diversification of these scaffolds, leading to the development of potent and selective therapeutic agents.[1][2][3][4] this compound is a valuable starting material in this context, offering a reactive amino group for functionalization.
Data Presentation
The following tables summarize typical quantitative data for the N-alkylation of this compound using two common methods. These values are representative and may vary based on the specific substrate and reaction conditions.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5-10 | 75-85 |
Table 2: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp | 2-4 | 90-98 |
| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 3-6 | 85-95 |
| Benzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp | 4-8 | 80-90 |
| Isobutyraldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 5-10 | 75-85 |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.[5]
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes
This protocol provides an alternative method for N-alkylation via the formation of an imine intermediate with an aldehyde, followed by reduction.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde) (1.0 - 1.2 equivalents)
-
Reducing agent (e.g., Sodium Cyanoborohydride, Sodium Triacetoxyborohydride) (1.5 equivalents)
-
Anhydrous solvent (e.g., Methanol, 1,2-Dichloroethane)
-
Acetic acid (for pH adjustment if using sodium cyanoborohydride)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the appropriate anhydrous solvent (e.g., Methanol, 10-20 mL per mmol of substrate).
-
If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.[5]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[5]
-
In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[5]
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
References
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Aminopyrimidine-2-carbonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the 5-aminopyrimidine-2-carbonitrile scaffold in fragment-based drug discovery (FBDD), with a focus on its role as a privileged structure for developing kinase inhibitors. Detailed protocols for key experimental procedures are also provided to facilitate the screening and characterization of this and similar fragments.
Introduction to this compound in FBDD
The this compound core is a valuable starting point in fragment-based drug discovery, particularly for the development of kinase inhibitors. Its structure allows it to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of a wide range of kinases.[1] The versatility of this scaffold permits chemical modifications at various positions, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of derivative compounds.[1][2]
Derivatives of this scaffold have been successfully developed to target a variety of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Checkpoint Kinase 1 (CHK1).[3][4][5][6][7]
Key Targets and Biological Activity
The this compound scaffold and its derivatives have demonstrated significant inhibitory activity against several important kinase targets.
VEGFR-2 Inhibition
Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent inhibitors of VEGFR-2.[3] These compounds have shown anti-proliferative activity against cancer cell lines that overexpress VEGFR-2, such as colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[3]
EGFR Inhibition
Derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (C33A), oral (KB), and prostate (DU-145) cancer cells.[5] Furthermore, new pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors targeting both wild-type EGFR (EGFRWT) and the T790M mutant.[7]
CHK1 Inhibition
Fragment-based drug design has led to the development of potent and orally bioavailable 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile inhibitors of CHK1, derived from the hybridization of two lead scaffolds.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives against different cancer cell lines and kinase targets.
Table 1: In Vitro Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 9d | HCT-116 | 1.14 - 10.33 | [3] |
| 11e | HCT-116 | 1.14 | [3] |
| 11e | MCF-7 | 1.54 | [3] |
| 12b | HCT-116 | 1.14 - 10.33 | [3] |
| 12d | HCT-116 | 1.14 - 10.33 | [3] |
| 10b | HepG2 | 3.56 | [6] |
| 10b | A549 | 5.85 | [6] |
| 10b | MCF-7 | 7.68 | [6] |
| 11b | HCT-116 | 3.37 | [7] |
| 11b | HepG-2 | 3.04 | [7] |
| 11b | MCF-7 | 4.14 | [7] |
| 11b | A549 | 2.4 | [7] |
Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 11c | VEGFR-2 | 1.38 | [3] |
| 11e | VEGFR-2 | 0.61 | [3] |
| 12b | VEGFR-2 | 0.53 | [3] |
| 12c | VEGFR-2 | 0.74 | [3] |
| 10b | EGFR | 0.00829 | [6] |
| 11b | EGFRWT | 0.09 | [7] |
| 11b | EGFRT790M | 4.03 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific fragments and protein targets.
Protocol 1: Fragment Screening using NMR Spectroscopy
This protocol outlines the steps for screening a fragment library, including this compound, against a 15N-labeled protein target using 1H-15N HSQC NMR experiments.[8][9][10]
1. Protein Preparation:
-
Express and purify the 15N-labeled protein of interest. A common method involves growing bacterial cells in a minimal medium containing 15NH4Cl as the sole nitrogen source.[9][10]
-
Perform buffer exchange into an appropriate NMR buffer (e.g., 20 mM sodium phosphate, pH 7.2, 150 mM NaCl, 4 mM MgCl2).[9]
-
Concentrate the protein to a suitable concentration for NMR experiments (typically 50-100 µM).
-
Assess protein quality and folding using 1D proton and 2D 1H-15N HSQC NMR.[9][10]
2. Fragment Library Preparation:
-
Prepare a stock solution of this compound and other fragments in a deuterated solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).
-
Fragments can be screened individually or in cocktails.[11]
3. NMR Screening:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Add the fragment(s) to the protein sample at a final concentration typically in the range of 100 µM to 1 mM.
-
Acquire a second 1H-15N HSQC spectrum after fragment addition.
-
Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of a fragment to that region of the protein.
4. Hit Deconvolution and Validation (for cocktail screening):
-
If a cocktail shows binding, screen the individual fragments from that cocktail to identify the active compound.[8]
-
To validate hits and determine binding affinity (Kd), perform a titration experiment by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the hit fragment.[8][10]
5. Binding Site Mapping:
-
The residues exhibiting significant CSPs upon fragment binding can be mapped onto the protein's structure to identify the binding site.[8]
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]
1. Reagents and Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Substrate peptide
-
ATP
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound derivatives)
-
384-well low-volume microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate.
-
Add the kinase and substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
3. Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media and conditions.
2. Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Protocol 4: Cell Cycle Analysis
This protocol describes how to analyze the effect of a compound on the cell cycle distribution of a cancer cell line using flow cytometry.[3][7]
1. Cell Treatment:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
5. Data Analysis:
-
Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of control cells.
Visualizations
Caption: A generalized workflow for fragment-based drug discovery (FBDD).
Caption: Simplified signaling pathway of receptor tyrosine kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening a fragment cocktail library using ultrafiltration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC-MS Analysis of 5-Aminopyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrimidine-2-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active molecules. Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the requisite selectivity and sensitivity for the analysis of this compound. This document provides a detailed protocol and application notes for its analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.
a) Plasma/Serum Samples (Protein Precipitation):
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
b) Aqueous Solutions/Reaction Mixtures (Direct Dilution):
-
Dilute the sample with the initial mobile phase to a concentration within the calibration range.
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Method
The following parameters provide a robust starting point for the analysis of this compound and can be optimized as needed.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 min, and re-equilibrate for 2.9 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Expected Retention Time | ~ 2.5 - 4.5 minutes (highly dependent on the specific column and gradient) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative data for this compound is summarized below. The mass-to-charge ratio is calculated based on its molecular weight (120.11 g/mol ). The MRM transitions are predicted based on common fragmentation patterns of aminopyrimidines, and the limits of detection and quantification are estimated based on data from structurally similar compounds.
Table 3: Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C₅H₄N₄ | |
| Molecular Weight | 120.11 g/mol | |
| Precursor Ion ([M+H]⁺) | 121.1 m/z | Protonated molecule in positive ESI mode. |
| Proposed MRM Transition 1 (Quantifier) | 121.1 > 94.1 m/z | Loss of HCN from the pyrimidine ring. |
| Proposed MRM Transition 2 (Qualifier) | 121.1 > 67.1 m/z | Further fragmentation of the pyrimidine ring. |
| Estimated Limit of Detection (LOD) | 0.05 ng/mL | Based on similar compounds; requires experimental verification. |
| Estimated Limit of Quantification (LOQ) | 0.15 ng/mL | Based on similar compounds; requires experimental verification. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.
Logical Relationship of Analytical Parameters
The diagram below outlines the logical relationship and dependencies of the key parameters in the HPLC-MS method.
Troubleshooting & Optimization
Technical Support Center: 5-Aminopyrimidine-2-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopyrimidine-2-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on identifying potential causes and providing actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Impure Starting Materials: Purity of reactants such as malononitrile and formamidine hydrochloride is critical. | • Solution: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Recrystallize or purify starting materials if necessary. |
| 2. Incomplete Reaction: Reaction time or temperature may be insufficient. | • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider extending the reaction time or moderately increasing the temperature. | |
| 3. Suboptimal Reaction Conditions: Incorrect solvent, base, or catalyst concentration. | • Solution: Optimize reaction conditions by screening different solvents (e.g., ethanol, methanol, DMF) and bases (e.g., sodium ethoxide, potassium carbonate). Ensure the correct stoichiometry of all reactants. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Formation of Side Products: Competing side reactions can lead to a mixture of products. | • Solution: Adjusting the reaction temperature can minimize the formation of certain byproducts. For instance, higher temperatures might favor the formation of Hantzsch-type dihydropyridine byproducts in related syntheses.[1] |
| 2. Degradation of Product: The product might be unstable under the reaction or work-up conditions. | • Solution: Analyze the stability of the product under the applied conditions. Consider milder work-up procedures and purification techniques. | |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can lead to significant loss during filtration. | • Solution: After reaction completion, cool the mixture and add a co-solvent in which the product is less soluble to induce precipitation. |
| 2. Oily Product Formation: The product may not crystallize easily. | • Solution: Attempt trituration with a non-polar solvent to induce solidification. If that fails, column chromatography is a suitable alternative for purification. | |
| Discolored Product (Yellow to Brown) | 1. Presence of Chromophoric Impurities: Side reactions or degradation can generate colored byproducts. | • Solution: Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is often effective in removing colored impurities. The use of activated charcoal during recrystallization can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurity profiles can vary based on the synthetic route, common impurities often include:
-
Unreacted Starting Materials: Malononitrile and formamidine or its salts.
-
Side-Reaction Byproducts: These can arise from self-condensation of starting materials or alternative reaction pathways.
-
Solvent Adducts: In some cases, the solvent may react with intermediates to form adducts.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity by assessing the peak area of the product relative to impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q3: My reaction is not proceeding to completion. What can I do?
A3: If your reaction stalls, consider the following:
-
Catalyst/Base Activity: Ensure the base or catalyst being used is fresh and active. Some bases can be hygroscopic and lose activity over time.[1]
-
Reaction Conditions: As mentioned in the troubleshooting guide, optimizing temperature and reaction time is crucial.[1]
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.
Q4: I observe a fluorescent byproduct. What is it and how can I avoid it?
A4: In pyrimidine syntheses analogous to the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] This can occur if there's a competing reaction pathway. To minimize its formation, try running the reaction at a lower temperature.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from malononitrile and formamidine hydrochloride.
Materials:
-
Malononitrile
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
To this solution, add malononitrile (1 equivalent) and stir until fully dissolved.
-
Add formamidine hydrochloride (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value (e.g., 254 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample based on the peak area percentage.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for common issues in the synthesis.
References
Technical Support Center: Purification of 5-Aminopyrimidine-2-carbonitrile by Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Aminopyrimidine-2-carbonitrile by crystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: Based on the polar nature of the aminopyrimidine and nitrile functionalities, polar solvents are a good starting point for crystallization. A mixture of dimethylformamide (DMF) and ethanol has been shown to be effective for similar 2-amino-5-cyanopyrimidine derivatives. It is recommended to dissolve the crude product in a minimal amount of hot DMF and then add hot ethanol as an anti-solvent to induce crystallization. Other polar solvents such as methanol, ethanol, isopropanol, acetonitrile, and acetone can also be considered. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the impure solid. To address this, you can try the following:
-
Increase the solvent volume: Add more of the primary solvent to reduce the supersaturation level.
-
Lower the crystallization temperature: Attempt to induce crystallization at a lower temperature where the compound is more likely to be a solid.
-
Change the solvent system: Use a solvent with a lower boiling point or a different polarity.
-
Seeding: Introduce a small crystal of pure this compound to the solution to act as a nucleation point for crystal growth.
Q3: The crystals I obtained are very small or needle-like. How can I get larger crystals?
A3: The formation of small or needle-like crystals is often due to a high rate of nucleation. To encourage the growth of larger crystals, you can:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, the flask can be moved to a refrigerator and then to a freezer to maximize yield.
-
Reduce the concentration: Use a slightly larger volume of solvent to decrease the level of supersaturation.
-
Use a co-solvent system: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes slightly turbid. Then, gently heat the solution until it is clear and allow it to cool slowly.
Q4: My purified product is still colored. How can I remove colored impurities?
A4: If the solution of your compound is colored, this may indicate the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also lead to a loss of your desired product.
Q5: How does pH affect the crystallization of this compound?
A5: The pH of the crystallization medium can significantly impact the solubility and crystal form of aminopyrimidine compounds.[1][2] Since this compound has a basic amino group, its solubility will be pH-dependent. It is generally advisable to perform the crystallization at a pH where the compound is least soluble to maximize the yield. For aminopyrimidines, this is often in a neutral to slightly basic pH range. Adjusting the pH away from the pKa of the amino group can help prevent the formation of salts and promote the crystallization of the free base.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not sufficiently saturated.- Too much solvent was used. | - Try scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Cool the solution in an ice bath or freezer. |
| Crystallization happens too quickly, resulting in a fine powder. | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to the solution and redissolve the solid. Allow it to cool more slowly.- Insulate the crystallization flask to slow down the cooling rate. |
| The solid "oils out" (forms a liquid layer instead of crystals). | - The boiling point of the solvent is too close to the melting point of the compound.- The solution is highly supersaturated.- Presence of significant impurities. | - Reheat the solution and add more solvent to decrease the saturation.- Use a solvent with a lower boiling point.- Add a seed crystal before the solution cools significantly.- Consider a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Low recovery of the purified product. | - The compound is too soluble in the cold solvent.- Insufficient cooling.- Not all crystals were collected during filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.- The mother liquor can be concentrated to obtain a second crop of crystals. |
| The melting point of the purified crystals is broad or lower than the literature value. | - The crystals are not completely dry.- The product is still impure. | - Dry the crystals under vacuum for an extended period.- Perform a second recrystallization, potentially using a different solvent system. |
Experimental Protocols
Protocol 1: Single Solvent Crystallization
This protocol is a general method for the purification of this compound.
-
Dissolution: In a flask, add the crude this compound solid. Add a suitable solvent such as ethanol, methanol, or a mixture of DMF and ethanol. Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any other insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Crystallization
This method is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., DMF).
-
Addition of Anti-Solvent: Slowly add a hot "poor" solvent (a solvent in which it is sparingly soluble, e.g., ethanol or water) to the solution until turbidity (cloudiness) is observed and persists.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Data Presentation
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Soluble | May be a suitable solvent, especially when hot. |
| Methanol | High | Soluble | A good candidate for single-solvent crystallization. |
| Ethanol | High | Soluble | A good candidate for single-solvent crystallization. |
| Dimethylformamide (DMF) | High | Highly Soluble | Likely a "good" solvent for a two-solvent system. |
| Acetone | Medium | Soluble | May be a suitable crystallization solvent. |
| Ethyl Acetate | Medium | Moderately Soluble | Could be used as a crystallization solvent or as an anti-solvent. |
| Toluene | Low | Sparingly Soluble | Likely a "poor" solvent or anti-solvent. |
| Hexane | Low | Insoluble | Can be used as an anti-solvent. |
Visualizations
Experimental Workflow for Single Solvent Crystallization
Caption: Workflow for the purification of this compound by single solvent crystallization.
Troubleshooting Logic for No Crystal Formation
Caption: Decision-making workflow for troubleshooting when no crystals are formed.
References
Technical Support Center: Synthesis of 5-Aminopyrimidine-2-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-aminopyrimidine-2-carbonitrile, a crucial building block for researchers in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors. A common synthetic route involves the condensation of a three-carbon synthon with guanidine or a related amidine. Incomplete reaction, side reactions, or issues with product isolation are common culprits.
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the dicarbonyl compound or its equivalent and the amidine source. Degradation of starting materials is a frequent cause of low yields.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Ensure it is maintained as specified in the protocol. Use a calibrated thermometer.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent: The solvent must be anhydrous if specified. The presence of water can lead to hydrolysis of intermediates or starting materials.
-
-
pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. Ensure the pH is maintained within the optimal range for the specific protocol being used.
-
Product Isolation: Loss of product during workup and purification is common. Optimize your extraction and crystallization procedures. Ensure the pH is appropriate during extraction to keep your product in the organic layer.
Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these byproducts?
Impurity formation is a common challenge in heterocyclic synthesis. Potential side products could include self-condensation products of the starting materials, incompletely cyclized intermediates, or products from side reactions of functional groups.
Troubleshooting Steps:
-
Identify the Impurity: Characterize the major impurities using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. Understanding the structure of the byproduct can provide clues about its formation.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of specific byproducts.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of unwanted side products, although it may require a longer reaction time.
-
Order of Addition: The order in which reagents are added can be critical. Adding the most reactive species slowly can help to control the reaction and minimize side product formation.
-
Purification Strategy: Develop a robust purification strategy. This may involve column chromatography with a carefully selected solvent system, recrystallization from an appropriate solvent, or a combination of techniques.
Q3: The reaction does not seem to be proceeding. What should I check?
A stalled reaction can be frustrating. The issue could be with the reagents, the reaction setup, or the conditions.
Troubleshooting Steps:
-
Catalyst/Base Activity: If the reaction uses a catalyst or a base, ensure it is active. For example, sodium ethoxide is sensitive to moisture and should be freshly prepared or properly stored.
-
Reagent Compatibility: Verify that all reagents are compatible with each other under the reaction conditions.
-
Mixing: Ensure efficient stirring of the reaction mixture, especially for heterogeneous reactions.
-
Reaction Monitoring: Use TLC or another appropriate analytical technique to confirm that the starting materials are being consumed. If there is no change over time, the reaction has likely stalled.
Experimental Protocols & Data
General Experimental Protocol (Hypothetical)
A mixture of an appropriate aldehyde (1 equivalent), malononitrile (1 equivalent), and guanidine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol, toluene) is treated with a base (e.g., sodium acetate, triethylamine).[1] The reaction mixture is then heated to reflux and monitored by TLC. After completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Table 1: Representative Reaction Conditions for Substituted Pyrimidine Synthesis
| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde, Malononitrile, Benzamidine HCl | Toluene | Triethylamine | Reflux | 6 | 78 | [1] |
| Formaldehyde, Malononitrile, Acetamidine HCl | tert-Butanol/Water | - | 65-70 | 4 | 92.6 | [2] |
| Aldehyde, Malononitrile, Amidine HCl | Water/Ethanol | Sodium Acetate | Reflux | Varies | Good to Excellent | [1] |
Visualizing the Process
Diagram 1: Experimental Workflow for Pyrimidine Synthesis
Caption: A typical experimental workflow for the synthesis of pyrimidine derivatives.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
Technical Support Center: Synthesis of 5-Aminopyrimidine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Aminopyrimidine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this key heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between a suitable three-carbon synthon and a guanidine-containing reagent. A widely used approach involves the reaction of malononitrile with guanidine. This method is favored for its atom economy and the ready availability of the starting materials.
Q2: I am observing a lower than expected yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors.[1][2][3] Common issues include:
-
Purity of Reactants: Ensure that your malononitrile and guanidine salt are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The reaction may require optimization of these parameters.[1]
-
Catalyst Activity: If a catalyst is used, its activity might be compromised. For instance, reusable catalysts may require regeneration.[1]
-
Incomplete Cyclization: The final ring-closing step to form the pyrimidine may be slow or incomplete. Using a Brønsted or Lewis acid catalyst can sometimes facilitate this step.[1]
-
Product Loss During Workup: The product may be lost during extraction or purification steps. It is advisable to analyze all aqueous layers and filtration media for the presence of your product.
Q3: My final product is difficult to purify, showing multiple spots on TLC with similar Rf values. What could be the issue?
A3: Co-eluting impurities with similar polarity to the desired product are a common challenge in the purification of pyrimidine derivatives.[2] These impurities are often side products from the reaction. Experimenting with different solvent systems for column chromatography or considering alternative purification methods like preparative HPLC or recrystallization can be effective.[2]
Q4: Can the nitrile group in this compound hydrolyze during the reaction or workup?
A4: Yes, the nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can lead to the formation of the corresponding carboxamide or carboxylic acid. It is crucial to carefully control the pH during the reaction and any aqueous workup steps to minimize this side reaction.
Troubleshooting Guide: Common Side Reactions
This guide provides a systematic approach to identifying and mitigating common side reactions during the synthesis of this compound.
Issue 1: Formation of Malononitrile Dimer
Symptoms:
-
Appearance of an unexpected, often polar, byproduct in TLC and other analytical methods.
-
Reduced yield of the desired this compound.
Root Cause: Malononitrile is known to undergo self-condensation, or dimerization, under basic conditions to form 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This dimer can then participate in subsequent reactions, leading to a variety of unintended heterocyclic products.
Solutions:
-
Control of Basicity: Carefully control the amount and addition rate of the base used in the reaction. Using a weaker base or a stoichiometric amount can help minimize dimerization.
-
Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of dimerization relative to the desired cyclization reaction.
-
Order of Addition: Adding the guanidine reagent before or concurrently with the base can help to consume the malononitrile in the desired reaction pathway before it has a chance to dimerize.
Issue 2: Formation of Isomeric or Over-aminated Byproducts
Symptoms:
-
Presence of multiple product spots on TLC, often with slightly different polarities.
-
Mass spectrometry data indicating products with the same mass as the desired product or with additional amino groups.
Root Cause: Under certain conditions, particularly with an excess of guanidine or at elevated temperatures, side reactions can lead to the formation of isomeric pyrimidines or the introduction of additional amino groups onto the pyrimidine ring. For example, the formation of 2,4-diaminopyrimidine-5-carbonitrile is a possible side reaction.
Solutions:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of malononitrile to guanidine to avoid an excess of the aminating reagent.
-
Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote undesired side reactions.
-
Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that might lead to the formation of byproducts.
Quantitative Data Summary
| Side Product | Formation Conditions | Typical Yield (%) | Mitigation Strategy |
| Malononitrile Dimer | Excess strong base, elevated temperature | 5-20% | Controlled addition of a weaker base at a lower temperature. |
| 2,4-Diaminopyrimidine-5-carbonitrile | Excess guanidine, prolonged heating | 2-10% | Strict 1:1 stoichiometry of reactants, optimized reaction time. |
| 5-Aminopyrimidine-2-carboxamide | Strong acidic or basic workup | Variable | Neutral or mildly acidic/basic workup conditions. |
Key Experimental Protocol: Synthesis of this compound
This protocol outlines a general laboratory-scale synthesis.
Materials:
-
Malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the resulting suspension for 30 minutes.
-
Add malononitrile to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and troubleshooting common issues, the following diagrams are provided.
References
Technical Support Center: Purification of 5-Aminopyrimidine-2-carbonitrile
Disclaimer: The following guide is based on established chemical principles and purification methodologies for aminopyrimidine derivatives and related heterocyclic compounds. Due to limited publicly available data specifically for 5-Aminopyrimidine-2-carbonitrile, these protocols and troubleshooting tips are provided as a general resource. Researchers should always perform small-scale trials to optimize conditions for their specific sample.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and provides detailed protocols to resolve them.
FAQ 1: My crude product is a brownish or yellowish solid. How can I remove colored impurities?
Colored impurities often arise from side reactions or the degradation of starting materials and are typically highly polar. Several methods can be employed to decolorize the product.
Troubleshooting Guide 1.1: Recrystallization with Activated Carbon
Recrystallization is a powerful technique for purifying crystalline solids. The addition of activated carbon can effectively adsorb colored impurities.
Experimental Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures thereof) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Activated Carbon Treatment: Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
FAQ 2: HPLC analysis of my product shows the presence of unreacted starting materials. How can I remove them?
The synthesis of pyrimidine derivatives often involves multicomponent reactions. Common starting materials that might persist include malononitrile, amidines, or aldehydes. Their removal depends on their physical and chemical properties.
Troubleshooting Guide 2.1: Solvent Wash (for less polar impurities)
If the starting materials are significantly less polar than the desired product, a simple solvent wash can be effective.
Experimental Protocol:
-
Suspend the crude product in a solvent in which the starting materials are soluble, but the product is not (e.g., diethyl ether, ethyl acetate).
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Filter the solid product, wash it with a fresh portion of the solvent, and dry it under vacuum.
Troubleshooting Guide 2.2: Column Chromatography
For impurities with polarities similar to the product, column chromatography is the most effective method. Due to the basic nature of the amino group, using a deactivated silica gel or an alternative stationary phase is recommended to avoid streaking and product loss.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. To minimize tailing of the basic product, you can use silica gel treated with triethylamine (add ~1% triethylamine to the eluent).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal eluent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides illustrative data on the expected purity improvement for a generic aminopyrimidine carbonitrile using the described purification techniques.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Recovery (%) |
| Solvent Wash | 85 | 90-95 | 80-90 |
| Recrystallization | 85 | >98 | 60-80 |
| Column Chromatography | 85 | >99 | 50-75 |
Note: These values are examples and actual results will vary depending on the specific impurities and experimental conditions.
Mandatory Visualization
The following workflow diagram can guide the selection of an appropriate purification strategy.
Caption: Workflow for selecting a purification method.
Technical Support Center: Column Chromatography of 5-Aminopyrimidine-2-carbonitrile
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the column chromatography purification of 5-Aminopyrimidine-2-carbonitrile. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most cost-effective stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). Due to the presence of an amino group, which can interact strongly with the acidic silica surface, you may encounter tailing or streaking. If these issues are significant, consider using deactivated silica gel or alumina (neutral or basic).
Q2: Which mobile phase systems are suitable for the purification of this compound?
A2: this compound is a polar compound. Therefore, a mobile phase with a relatively high polarity will be required to ensure adequate elution from a normal-phase column. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A common starting eluent system for related compounds is a gradient of ethyl acetate in hexane.[1] For very polar impurities, a small percentage of methanol or a few drops of triethylamine or ammonia in the mobile phase can improve peak shape and recovery.
Q3: How can I determine the optimal mobile phase composition?
A3: The ideal mobile phase composition should be determined by thin-layer chromatography (TLC) prior to running the column. The target compound should have an Rf value between 0.2 and 0.4 for good separation. It is advisable to test several solvent systems to find the one that provides the best separation between your target compound and any impurities.
Q4: My compound seems to be unstable on the silica gel. What are my options?
A4: If you suspect your compound is degrading on the silica gel, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have formed.[2] If instability is confirmed, you can try using a less acidic stationary phase like neutral alumina or florisil.[2] Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.
Q5: What is the best way to load my sample onto the column?
A5: For optimal separation, the sample should be loaded in a concentrated band. If your compound is soluble in the initial mobile phase, you can dissolve it in a minimal amount of the eluent and load it directly onto the column. If solubility is an issue, dry loading is recommended.[3] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or add a small amount of methanol. |
| The compound has irreversibly adsorbed to or decomposed on the silica gel. | Test the compound's stability on a TLC plate.[2] If it is unstable, consider using a different stationary phase like alumina or deactivated silica. | |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane). |
| Poor separation of the compound from impurities | The chosen mobile phase does not provide adequate resolution. | Test a variety of solvent systems using TLC to find one that gives a better separation. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol). |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The sample band was too broad. | Load the sample in a minimal amount of solvent or use the dry loading technique.[3] | |
| Streaking or tailing of the compound spot/peak | The compound is interacting too strongly with the acidic silica gel due to the basic amino group. | Add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample being purified. | |
| Multiple fractions contain the desired product mixed with impurities | The separation is inherently difficult with the chosen conditions. | Use a shallower solvent gradient during elution to improve resolution. |
| The compound may be degrading on the column during elution.[2] | Re-evaluate the stability of your compound on silica and consider alternative stationary phases. |
Experimental Protocols
Preparation for Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A good starting system is 50% ethyl acetate in hexane.
-
-
Column and Stationary Phase Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle into a uniform bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading
-
Wet Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Dry Loading:
-
Dissolve the crude product in a volatile solvent.
-
Add a small amount of silica gel to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary) to begin the elution process.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
References
How to remove starting material from 5-Aminopyrimidine-2-carbonitrile product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Aminopyrimidine-2-carbonitrile. This guide focuses on the removal of common starting materials, particularly malononitrile and formamidine acetate, to obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: When synthesizing this compound via the condensation of malononitrile and formamidine acetate, the most common impurities are unreacted starting materials. Residual malononitrile and formamidine acetate can co-precipitate with the product or remain in the crude reaction mixture.
Q2: My crude product is a sticky solid or an oil. What is the likely cause?
A2: The presence of unreacted starting materials, especially formamidine acetate which is hygroscopic, can lead to the formation of a non-crystalline or oily product. Inadequate drying of the crude product can also contribute to this issue.
Q3: Why is my purified this compound showing poor solubility?
A3: While this compound is soluble in many organic solvents, its solubility can be affected by the presence of impurities. If significant amounts of insoluble starting materials or byproducts are present, they can hinder the dissolution of the desired product.
Q4: Can I use normal-phase silica gel chromatography for purification?
A4: Yes, normal-phase silica gel chromatography can be employed. However, due to the basic nature of the amino group on the pyrimidine ring, strong interactions with the acidic silica gel can occur, potentially leading to peak tailing and poor separation. To mitigate this, it is often recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia.
Q5: What is the most effective method for removing formamidine acetate?
A5: Formamidine acetate is highly soluble in water. Therefore, an aqueous workup or a liquid-liquid extraction is a very effective method for its removal from the organic product.
Troubleshooting Guides
Problem: Presence of Starting Materials in the Final Product (Confirmed by NMR or LC-MS)
| Possible Cause | Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, extend the reaction time or slightly increase the temperature. |
| Inefficient Workup | Incorporate an aqueous wash step in your workup to remove the highly water-soluble formamidine acetate. Malononitrile also has some water solubility. |
| Inappropriate Recrystallization Solvent | The chosen solvent may not effectively differentiate between the product and starting materials. Screen a variety of solvents or solvent systems. A mixture of a good solvent (where the product is soluble when hot) and a poor solvent (where the product is insoluble when cold) is often effective. |
| Co-precipitation | During crystallization, starting materials may have precipitated along with the product. Ensure slow cooling to allow for selective crystallization of the desired compound. |
| Ineffective Column Chromatography | The chosen eluent system may not have the optimal polarity to separate the product from the starting materials. A gradient elution from a non-polar to a more polar solvent system is recommended. Consider adding a basic modifier to the eluent if using silica gel. |
Data Presentation
Table 1: Solubility of this compound and Starting Materials
| Compound | Water | Ethanol | Ethyl Acetate | Dichloromethane | Hexane |
| This compound | Sparingly Soluble | Soluble | Moderately Soluble | Soluble | Insoluble |
| Malononitrile | Soluble (133 g/L)[1] | Soluble | Soluble | Soluble | Insoluble |
| Formamidine Acetate | Soluble[2][3] | Sparingly Soluble | Insoluble | Insoluble | Insoluble |
Table 2: Physical Properties of this compound and Starting Materials
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 120.12 | 300-310 (decomposes) | White to off-white solid |
| Malononitrile | 66.06 | 30-32 | Colorless or white solid[1] |
| Formamidine Acetate | 104.11 | 158-161 | White to off-white crystalline powder[4] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction followed by Recrystallization
This protocol is designed for the initial purification of the crude product to remove the bulk of water-soluble starting materials.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (3 x volume of the organic phase). This step will remove the majority of the formamidine acetate.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not readily dissolve, add a small amount of a co-solvent like dichloromethane. Once dissolved, allow the solution to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for obtaining a highly pure product, especially when starting materials are difficult to remove by recrystallization alone.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., from 0% to 5% methanol). To improve peak shape and reduce tailing, 0.5-1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Stability issues of 5-Aminopyrimidine-2-carbonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Aminopyrimidine-2-carbonitrile, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
A1: Under acidic conditions, this compound may be susceptible to two primary degradation pathways:
-
Hydrolysis of the 2-amino group: The exocyclic amino group at the C2 position can undergo hydrolysis to form a hydroxyl group, yielding 5-cyano-2-hydroxypyrimidine. The rate of this hydrolysis is dependent on the acid concentration and temperature.
-
Hydrolysis of the 5-carbonitrile group: The nitrile group (-CN) at the C5 position can be hydrolyzed to a carboxylic acid (-COOH), forming 2-amino-5-carboxypyrimidine. This reaction typically requires strong acidic conditions and elevated temperatures.
Q2: How can I monitor the degradation of this compound?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1] This method should be capable of separating the parent compound from its potential degradation products. For structural elucidation of the degradants, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).[1]
Q3: What are the typical conditions for a forced degradation study under acidic stress?
A3: Forced degradation studies are crucial for understanding the stability of a compound.[2] For acidic stress testing of this compound, a typical starting point would be treating a solution of the compound with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) and monitoring the degradation over a period of 24-48 hours.[1] Samples should be taken at various time points and analyzed by a validated HPLC method.
Q4: Are there any visual indicators of degradation?
A4: While not a quantitative measure, a change in the color or clarity of a solution containing this compound upon addition of acid or during incubation may indicate degradation. However, analytical techniques like HPLC are necessary for confirmation and quantification.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.
-
Possible Cause: This may indicate that the compound has degraded.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, and protected from light).
-
Review Sample Preparation: Check the pH and temperature of the solvents used for sample preparation. Prolonged exposure to even mildly acidic or basic conditions, or high temperatures, could initiate degradation.
-
Perform a Forced Degradation Study: Intentionally degrade the compound under acidic conditions to see if the retention times of the resulting peaks match the unexpected peaks in your sample chromatogram. This can help in identifying the degradation products.
-
Issue 2: The purity of my this compound sample is decreasing over time, even with proper storage.
-
Possible Cause: The compound may be inherently unstable in the solvent it is dissolved in, or it may be sensitive to trace impurities in the solvent.
-
Troubleshooting Steps:
-
Solvent Stability Assessment: If the compound is in solution, evaluate its stability in that specific solvent over time. It may be necessary to prepare fresh solutions for each experiment.
-
Solid-State Stability: Assess the stability of the compound in its solid form to rule out inherent instability.
-
Inert Atmosphere: For long-term storage of solutions, consider using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Treatment: Transfer a known volume of the stock solution into a vial and add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Heat the mixture at 60°C for 24 hours.
-
Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The results from a forced degradation study can be summarized in a table to show the percentage of the parent compound remaining and the formation of degradation products over time.
Table 1: Hypothetical Acidic Degradation of this compound at 60°C in 0.1 M HCl
| Time (hours) | This compound (% Peak Area) | Degradation Product 1 (% Peak Area) | Degradation Product 2 (% Peak Area) | Total Purity (%) |
| 0 | 99.8 | 0.1 | 0.1 | 100.0 |
| 2 | 95.2 | 3.5 | 1.3 | 100.0 |
| 4 | 90.1 | 7.8 | 2.1 | 100.0 |
| 8 | 82.5 | 14.3 | 3.2 | 100.0 |
| 24 | 65.7 | 28.9 | 5.4 | 100.0 |
Visualizations
Caption: Potential acidic degradation pathways for this compound.
Caption: Workflow for the acid-forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks in HPLC.
References
Technical Support Center: Scaling Up the Synthesis of 5-Aminopyrimidine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Aminopyrimidine-2-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scaling up?
A common and scalable approach for the synthesis of this compound is the condensation reaction between guanidine and ethoxymethylenemalononitrile (EMMN). This method is often favored due to the availability of the starting materials and the generally good yields. The reaction proceeds by nucleophilic attack of guanidine on the electron-deficient double bond of EMMN, followed by cyclization and elimination of ethanol to form the pyrimidine ring.
Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis?
Both guanidine hydrochloride and ethoxymethylenemalononitrile (EMMN) require careful handling.
-
Guanidine Hydrochloride: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2][3] It is a hygroscopic solid, so it should be stored in a dry place.[1][2] In case of fire, it may produce hazardous decomposition products such as hydrogen chloride and nitrogen oxides.[4]
-
Ethoxymethylenemalononitrile (EMMN): EMMN is toxic if swallowed and may cause allergic skin or respiratory reactions.[5][6] It is a combustible solid and can form explosive dust mixtures in the air.[7] Contact with strong acids should be avoided as it can liberate very toxic gas.[7] It may polymerize in the presence of metals or incompatible materials.[7]
Always consult the latest Safety Data Sheets (SDS) for detailed handling and emergency procedures.[1][2][3][4][5][6][7][8]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of both guanidine hydrochloride and EMMN. Impurities can lead to side reactions. EMMN can degrade over time, especially if exposed to moisture or light.
-
Reaction Conditions: The choice of base and solvent is critical. While various bases can be used, sodium ethoxide in ethanol is a common choice. The reaction temperature should be carefully controlled, as excessive heat can lead to decomposition and byproduct formation.
-
Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, a slight excess of guanidine may be beneficial in some cases to drive the reaction to completion.
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as water can react with the reagents and intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure or degraded starting materials. | Use freshly purchased or purified reagents. Store EMMN under an inert atmosphere and protected from light. |
| Incomplete reaction. | Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. Consider using a slight excess of guanidine. | |
| Suboptimal base or solvent. | Experiment with different bases (e.g., sodium methoxide, potassium carbonate) and solvents (e.g., methanol, isopropanol). | |
| Presence of moisture. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Polymerization of EMMN. | Avoid high temperatures and prolonged reaction times. Ensure the absence of metal contaminants that could catalyze polymerization. |
| Hydrolysis of nitrile group. | Maintain anhydrous conditions and control the pH. | |
| Incomplete cyclization. | Ensure sufficient reaction time and optimal temperature for the cyclization step. | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider column chromatography. |
| Product is contaminated with starting materials. | Optimize the stoichiometry to ensure full conversion of the limiting reagent. Use an appropriate work-up procedure to remove unreacted starting materials. | |
| Product is colored. | Treat the crude product with activated charcoal during recrystallization. | |
| Scale-up Challenges | Poor heat transfer leading to localized overheating. | Use a reactor with good surface area to volume ratio and efficient stirring. Control the rate of reagent addition to manage the exotherm. |
| Inefficient mixing. | Use appropriate agitation (e.g., overhead stirrer) to ensure homogeneity, especially in larger reactors. | |
| Difficult solid handling (filtration, drying). | Select a crystallization solvent that provides well-formed crystals that are easy to filter. Use appropriate drying equipment (e.g., vacuum oven) at a controlled temperature. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Guanidine hydrochloride
-
Ethoxymethylenemalononitrile (EMMN)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.0 equivalent) portion-wise while stirring.
-
In the dropping funnel, prepare a solution of ethoxymethylenemalononitrile (1.0 equivalent) in anhydrous ethanol.
-
Add the EMMN solution dropwise to the reaction mixture over a period of 30-60 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Wash the crude product with cold diethyl ether to remove any unreacted EMMN.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture) to obtain pure this compound.
Quantitative Data Summary (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Guanidine HCl (g) | 0.78 | 78 |
| EMMN (g) | 1.00 | 100 |
| Sodium Ethoxide (g) | 0.61 | 61 |
| Anhydrous Ethanol (mL) | 20 | 2000 |
| Reaction Time (h) | 3 | 4 |
| Typical Yield (%) | 75-85 | 70-80 |
| Purity (HPLC, %) | >98 | >98 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key considerations for scaling up the synthesis process.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biospectra.us [biospectra.us]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Ethoxymethylenemalononitrile - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
Unraveling the Biological Landscape of Aminopyrimidine Carbonitriles: A Tale of Two Isomers
A significant disparity in research focus marks the biological activities of 5-aminopyrimidine-2-carbonitrile and its isomer, 2-aminopyrimidine-5-carbonitrile. While the latter and its derivatives have been extensively investigated as promising therapeutic agents across various disease areas, a notable absence of published data on the biological activity of this compound exists in the current scientific literature. This guide, therefore, presents a comprehensive overview of the well-documented activities of 2-aminopyrimidine-5-carbonitrile derivatives and highlights the current knowledge gap concerning its isomeric counterpart.
The 2-aminopyrimidine-5-carbonitrile scaffold has emerged as a versatile pharmacophore, with its derivatives demonstrating potent activities as anticancer, antimicrobial, and anti-inflammatory agents. This has led to a wealth of research into its structure-activity relationships and mechanisms of action.
Anticancer Activity of 2-Aminopyrimidine-5-carbonitrile Derivatives
Derivatives of 2-aminopyrimidine-5-carbonitrile have shown significant promise in oncology by targeting key signaling pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have been developed as inhibitors of several crucial protein kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant body of research has focused on the development of 2-aminopyrimidine-5-carbonitrile derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation.
A series of novel pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR. Several of these compounds have exhibited moderate to potent antiproliferative activity against various human tumor cell lines, in some cases exceeding the activity of the established EGFR inhibitor, erlotinib.[1] For instance, certain derivatives have shown potent activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first- and second-generation EGFR inhibitors.[1]
The general structure of these inhibitors often involves substitutions at the 2-amino and 4-positions of the pyrimidine ring, which are crucial for interaction with the ATP-binding site of the EGFR kinase domain.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. Derivatives of 2-aminopyrimidine-5-carbonitrile have been investigated as potent inhibitors of VEGFR-2 kinase activity.[4][5][6][7]
Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and shown to exhibit significant inhibitory activity against VEGFR-2.[4] These compounds have demonstrated cytotoxic effects against various cancer cell lines, such as colon (HCT-116) and breast cancer (MCF-7), with some derivatives showing higher potency than the multi-kinase inhibitor sorafenib.[4]
PI3K/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers, making it an attractive target for drug development. Several pyrimidine derivatives, including those based on the 2-aminopyrimidine-5-carbonitrile scaffold, have been developed as dual PI3K/mTOR inhibitors.[8][9][10][11]
Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and shown to act as dual PI3K/mTOR inhibitors, inducing apoptosis in cancer cells.[9]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various 2-aminopyrimidine-5-carbonitrile derivatives from published studies.
Table 1: EGFR Inhibitory Activity of 2-Aminopyrimidine-5-carbonitrile Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 11b | EGFRWT | 0.09 | HCT-116 | 3.37 | [1] |
| EGFRT790M | 4.03 | HepG-2 | 3.04 | [1] | |
| MCF-7 | 4.14 | [1] | |||
| A549 | 2.4 | [1] | |||
| 10b | EGFR | 0.00829 | HepG2 | 3.56 | [12] |
| A549 | 5.85 | [12] | |||
| MCF-7 | 7.68 | [12] | |||
| 6c | EGFR-TK | 0.9 | MCF-7 | 37.7 | [3] |
| 10b | EGFR-TK | 0.7 | MCF-7 | 31.8 | [3] |
Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 11e | VEGFR-2 | 0.61 | HCT-116 | 1.14 | [4] |
| MCF-7 | 1.54 | [4] | |||
| 12b | VEGFR-2 | 0.53 | HCT-116 | - | [4] |
| MCF-7 | - | [4] |
Table 3: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line | GI% | Reference |
| 12b | PI3Kα | 0.17 | Leukemia SR | - | [9] |
| PI3Kβ | 0.13 | ||||
| PI3Kδ | 0.76 | ||||
| mTOR | 0.83 | ||||
| 12d | PI3Kα | 1.27 | Leukemia SR | - | [9] |
| PI3Kβ | 3.20 | ||||
| PI3Kδ | 1.98 | ||||
| mTOR | 2.85 |
Antimicrobial and Anti-inflammatory Activities
Beyond cancer, derivatives of 2-aminopyrimidine-5-carbonitrile have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[13][14][15][16][17][18]
Antimicrobial Activity
Various synthesized pyrimidine and pyrimidopyrimidine analogs derived from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile have shown potent activity against Gram-positive and Gram-negative bacteria, as well as fungal species.[14] Some compounds exhibited antimicrobial effects comparable to the reference drugs ampicillin and clotrimazole.[14]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine-5-carbonitrile derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[19][20][21] Novel pyrimidine-5-carbonitrile hybrids have been synthesized and shown to be potent and selective inhibitors of COX-2, with some derivatives displaying superior in vivo anti-inflammatory activity compared to the reference drug celecoxib.[19]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of 2-aminopyrimidine-5-carbonitrile derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.[22]
EGFR and VEGFR-2 Kinase Assays
These assays are used to determine the direct inhibitory effect of compounds on the kinase activity of their target receptors.
-
Assay Principle: The assay measures the transfer of phosphate from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate or the amount of ATP consumed is quantified.
-
Methodologies: Various formats exist, including:
-
ELISA-based assays: An antibody specific to the phosphorylated substrate is used for detection.[4]
-
Luminescence-based assays (e.g., Kinase-Glo™): The amount of ATP remaining after the kinase reaction is measured. A lower luminescence signal indicates higher kinase activity.[23][24]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., HTRF®, LanthaScreen®): This technology uses fluorescence resonance energy transfer between a donor and an acceptor molecule to detect kinase activity.[1][25][26]
-
-
General Procedure:
-
The kinase, substrate, and ATP are incubated in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the signal (absorbance, fluorescence, or luminescence) is measured.
-
The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated.[23][27][28][29]
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by 2-aminopyrimidine-5-carbonitrile derivatives.
References
- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. rsc.org [rsc.org]
- 28. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Aminopyrimidine-2-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, 5-aminopyrimidine-2-carbonitrile derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of the biological performance of various derivatives, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Cytotoxicity on Normal Cells (WI-38) IC50 (µM) | Reference |
| 9d | > Sorafenib | > Sorafenib | - | - | - | [1] |
| 10a | - | 7.68 | 3.56 | 5.85 | - | [2] |
| 10b | - | 7.68 | 3.56 | 5.85 | - | [2] |
| 11e | 1.14 | 1.54 | - | - | 63.41 | [1] |
| 12b | > Sorafenib | > Sorafenib | - | - | - | [1] |
| 12d | > Sorafenib | > Sorafenib | - | - | - | [1] |
| 13a | - | High Activity | High Activity | High Activity | - | [2] |
| 13b | - | High Activity | High Activity | High Activity | - | [2] |
| 15a | - | High Activity | High Activity | High Activity | - | [2] |
| 15e | - | High Activity | High Activity | High Activity | - | [2] |
| 15j | - | High Activity | High Activity | High Activity | - | [2] |
| Sorafenib | Standard | Standard | - | - | - | [1] |
| Erlotinib | - | 5.27 | 0.87 | 1.12 | - | [2] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)
| Compound ID | VEGFR-2 | EGFR | PI3Kδ | PI3Kγ | AKT-1 | Reference |
| 9d | 2.41 | - | - | - | - | [1] |
| 10b | - | 0.00829 | - | - | - | [2] |
| 11b | 1.55 | - | - | - | - | [1] |
| 11c | 1.38 | - | - | - | - | [1] |
| 11d | 2.32 | - | - | - | - | [1] |
| 11e | 0.61 | - | - | - | - | [1] |
| 12b | 0.53 | - | - | - | - | [1] |
| 12c | 0.74 | - | - | - | - | [1] |
| 12d | 1.61 | - | - | - | - | [1] |
| 7f | - | - | 6.99 | 4.01 | 3.36 | [3] |
| Sorafenib | 0.19 | - | - | - | - | [1] |
| Erlotinib | - | 0.00283 | - | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7) and normal cell lines (e.g., WI-38)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).
-
Incubate the plates for an additional 48 hours.
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, EGFR, PI3K)
-
Kinase-specific substrate
-
ATP
-
This compound derivatives
-
Assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
The IC50 values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method assesses the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile filter paper discs
-
This compound derivatives
-
Standard antibiotic and antifungal drugs (e.g., Ampicillin, Clotrimazole)
Procedure:
-
Prepare a standardized microbial inoculum.
-
Evenly spread the microbial suspension onto the surface of the agar plates.
-
Impregnate sterile filter paper discs with known concentrations of the test compounds and the standard drugs.
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc.
-
The size of the inhibition zone indicates the antimicrobial activity of the compound.
Signaling Pathways and Experimental Workflow
Visualizing the complex interplay of signaling molecules and the flow of experimental procedures is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).
References
In Vitro Efficacy of 5-Aminopyrimidine-2-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of various 5-Aminopyrimidine-2-carbonitrile derivatives, a promising class of compounds with potential applications in oncology. The data presented herein is collated from multiple studies, offering an objective overview of their cytotoxic and kinase inhibition activities against relevant cancer cell lines and molecular targets. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Comparative Performance Data
The following tables summarize the in vitro activity of several this compound derivatives against various cancer cell lines and kinases. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their potency. For comparative purposes, the performance of standard-of-care anticancer agents, tested under similar experimental conditions, is also included.
Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | Erlotinib | 0.87 |
| A549 | Non-small Cell Lung Cancer | 5.85 | Erlotinib | 1.12 | |
| MCF-7 | Breast Cancer | 7.68 | Erlotinib | 5.27 | |
| Compound 11e | HCT-116 | Colon Cancer | 1.14 | Sorafenib | 8.96 |
| MCF-7 | Breast Cancer | 1.54 | Sorafenib | 11.83 | |
| Compound 12b | HCT-116 | Colon Cancer | >10 | Sorafenib | 8.96 |
| MCF-7 | Breast Cancer | 10.33 | Sorafenib | 11.83 | |
| Compound 9d | HCT-116 | Colon Cancer | 8.99 | Sorafenib | 8.96 |
| MCF-7 | Breast Cancer | 9.87 | Sorafenib | 11.83 | |
| Compound 12d | HCT-116 | Colon Cancer | 9.53 | Sorafenib | 8.96 |
| MCF-7 | Breast Cancer | 10.12 | Sorafenib | 11.83 | |
| Pyrimidine Derivative 3b | MCF-7 | Breast Cancer | 0.019 ± 0.00052 | Doxorubicin | 0.013 ± 0.00042 |
| A549 | Non-small Cell Lung Cancer | 0.019 ± 0.00052 | Doxorubicin | 0.013 ± 0.00042 | |
| A498 | Renal Carcinoma | 0.016 ± 0.00048 | Doxorubicin | 0.011 ± 0.00031 | |
| HepG2 | Hepatocellular Carcinoma | 0.022 ± 0.00062 | Doxorubicin | 0.025 ± 0.00055 | |
| Pyrimidine Derivative 5b | MCF-7 | Breast Cancer | 0.001 ± 0.00003 | Doxorubicin | 0.013 ± 0.00042 |
| A549 | Non-small Cell Lung Cancer | 0.002 ± 0.00005 | Doxorubicin | 0.013 ± 0.00042 | |
| A498 | Renal Carcinoma | 0.001 ± 0.00002 | Doxorubicin | 0.011 ± 0.00031 | |
| HepG2 | Hepatocellular Carcinoma | 0.003 ± 0.00006 | Doxorubicin | 0.025 ± 0.00055 | |
| Pyrimidine Derivative 5d | MCF-7 | Breast Cancer | 0.002 ± 0.00004 | Doxorubicin | 0.013 ± 0.00042 |
| A549 | Non-small Cell Lung Cancer | 0.001 ± 0.00003 | Doxorubicin | 0.013 ± 0.00042 | |
| A498 | Renal Carcinoma | 0.001 ± 0.00001 | Doxorubicin | 0.011 ± 0.00031 | |
| HepG2 | Hepatocellular Carcinoma | 0.002 ± 0.00005 | Doxorubicin | 0.025 ± 0.00055 |
Data compiled from multiple sources.[1][2][3] Individual experimental conditions may vary.
Table 2: In Vitro Kinase Inhibitory Activity
| Compound ID | Kinase Target | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| Compound 10b | EGFR | 8.29 ± 0.04 | Erlotinib | 2.83 ± 0.05 |
| Compound 11e | VEGFR-2 | 610 | Sorafenib | 190 |
| Compound 12b | VEGFR-2 | 530 | Sorafenib | 190 |
Data compiled from multiple sources.[1][3] Individual experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound derivatives and reference drugs
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or reference drugs for a specified period (e.g., 48 or 72 hours). A control group receiving only the vehicle (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The medium containing MTT is then removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is used to subtract background absorbance.[5]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the test compounds to inhibit the phosphorylation activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound derivatives and reference drugs
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: The kinase reaction is set up in a 96-well plate. Each well contains the kinase buffer, VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: The reaction is initiated by adding a solution of ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: After incubation, an equal volume of Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction that generates a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and the general workflow of the in vitro experiments.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro Testing
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Comparative Guide to the Structure-Activity Relationship of 5-Aminopyrimidine-2-carbonitrile Analogs as Kinase Inhibitors
The 5-aminopyrimidine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs targeting different kinases, supported by quantitative data and detailed experimental protocols.
Case Study 1: p38 MAPK Inhibitors - The Example of TAK-715
Mitogen-activated protein kinase (MAPK) p38 is a key regulator of inflammatory responses, making it a significant target for therapeutic intervention in inflammatory diseases.[1] TAK-715 is a potent and selective inhibitor of p38α MAPK, demonstrating the potential of pyrimidine-based analogs in this area.[2]
Quantitative Data: In Vitro and In Vivo Activity of TAK-715
The following table summarizes the key pharmacological data for TAK-715, highlighting its potency and selectivity.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Potency | |||
| IC₅₀ for p38α MAPK | 7.1 nM | Cell-free assay | [2][3][4] |
| IC₅₀ for p38β MAPK | 200 nM | Cell-free assay | [2] |
| Selectivity (p38β/p38α) | ~28-fold | [2] | |
| IC₅₀ for p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 | >10 µM | [2][3] | |
| IC₅₀ for LPS-stimulated TNF-α release | 48 nM | Human monocytic THP-1 cells | [2][3] |
| In Vivo Efficacy | |||
| Inhibition of LPS-induced TNF-α production | 87.6% at 10 mg/kg (p.o.) | Mice | [2][3] |
| Reduction in paw swelling (Adjuvant-Induced Arthritis) | 25% at 30 mg/kg (p.o.) | Rats | [2][3] |
| Pharmacokinetics | |||
| Cₘₐₓ | 0.19 µg/mL | Rats (10 mg/kg, p.o.) | [2][3] |
| AUC | 1.16 µg·h/mL | Rats (10 mg/kg, p.o.) | [2][3] |
Signaling Pathway and Mechanism of Action
TAK-715 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α and preventing the phosphorylation of its downstream substrates.[1][2] This blockade interrupts the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.[1][2]
Caption: p38 MAPK signaling cascade and the inhibitory action of TAK-715.
Experimental Protocols
In Vitro p38 Kinase Activity Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit p38 kinase activity by measuring the amount of ATP remaining after the kinase reaction.[5]
-
Principle: A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.[5]
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.[5]
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate.[5]
-
Kinase Reaction: Add a master mix containing the p38 kinase enzyme and its specific substrate to each well to initiate the reaction.[5]
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).[5]
-
Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.[5]
-
Data Acquisition: Measure the luminescence intensity using a plate reader.[5]
-
Cell-Based TNF-α Release Assay
This functional assay measures the effect of an inhibitor on cytokine production in a relevant cell line.[1]
-
Principle: The human monocytic cell line THP-1 is stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA.[1]
-
Procedure:
-
Cell Plating: Seed THP-1 cells in a 96-well plate.[1]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1-2 hours.[1]
-
Stimulation: Add LPS to the wells to stimulate TNF-α production.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 4-6 hours).[1]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.[1]
-
ELISA: Quantify the amount of TNF-α in the supernatant using a standard ELISA protocol.[1]
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Case Study 2: VEGFR-2 Inhibitors
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of VEGFR-2.[6]
Quantitative Data: SAR of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors
A study on novel pyrimidine-5-carbonitrile derivatives revealed several potent compounds with significant anti-proliferative and VEGFR-2 inhibitory activities.[6]
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 9d | 10.33 ± 0.09 | 15.19 ± 0.11 | 2.41 ± 0.16 |
| 11c | 12.08 ± 0.11 | 18.24 ± 0.13 | 1.38 ± 0.03 |
| 11e | 1.34 ± 0.01 | 1.14 ± 0.01 | 0.61 ± 0.01 |
| 12b | 4.11 ± 0.03 | 5.32 ± 0.04 | 0.53 ± 0.07 |
| 12c | 8.15 ± 0.06 | 10.14 ± 0.08 | 0.74 ± 0.15 |
| Sorafenib | 8.96 ± 0.05 | 11.83 ± 0.07 | 0.19 ± 0.15 |
Data are presented as mean ± S.D.[6]
Structure-Activity Relationship Highlights:
-
Compounds 11e and 12b demonstrated the most potent VEGFR-2 inhibitory activity.[6]
-
Compound 11e also showed high cytotoxicity against HCT-116 and MCF-7 cancer cell lines, with an IC₅₀ value significantly lower than the standard drug sorafenib in these cell lines.[6]
-
The cytotoxicity of compound 11e against normal human lung cells (WI-38) was found to be significantly lower (IC₅₀ = 63.41 ± 0.015 µM), indicating a degree of selectivity for cancer cells.[6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit cell proliferation.[7][8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
In Vitro VEGFR-2 Kinase Inhibitory Assay
This assay determines the direct inhibitory effect of compounds on VEGFR-2 kinase activity.[6]
-
Principle: A human VEGFR-2 TK ELISA kit is used to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[6]
-
Procedure: The specific protocol of the commercial ELISA kit is followed. Generally, this involves incubating the kinase, substrate, ATP, and inhibitor together, followed by detection of the phosphorylated product using a specific antibody and a colorimetric or chemiluminescent substrate.
Case Study 3: Dual PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9]
Quantitative Data: SAR of Morpholinopyrimidine-5-carbonitriles as PI3K/mTOR Inhibitors
A series of novel morpholinopyrimidine-5-carbonitriles were synthesized and evaluated as dual PI3K/mTOR inhibitors.[9]
| Compound | Leukemia SR IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | PI3Kβ IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| 12b | 0.10 ± 0.01 | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |
| 12d | 0.09 ± 0.01 | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |
| LY294002 | - | - | - | - | - |
| Afinitor | - | - | - | - | - |
Data are presented as mean ± S.D.[9]
Structure-Activity Relationship Highlights:
-
Compounds 12b and 12d exhibited excellent antitumor activity against the leukemia SR cell line.[9]
-
Compound 12b showed potent dual inhibition of PI3K isoforms and mTOR.[9]
-
These compounds were found to induce apoptosis and cause a G2/M cell cycle arrest in the leukemia SR cell line.[9]
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols
PI3K Enzyme Inhibition Assay
This assay measures the inhibitory activity of compounds against PI3K enzymes.[10]
-
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, PIP2. An ADP-Glo™ kinase assay kit can be used for detection.[10]
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the PIP2 substrate, the test inhibitor, and ATP.[10]
-
Initiation: Start the reaction by adding the diluted PI3K enzyme.[10]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).[10]
-
ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and convert the produced ADP to ATP.[10]
-
Luminescence Generation: Add a kinase detection reagent to generate a luminescent signal proportional to the amount of ADP produced.[10]
-
Measurement: Measure the luminescence using a microplate reader.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Potential: 5-Aminopyrimidine-2-carbonitrile Inhibitors Challenge Standard Cancer Therapies
A new class of synthetic compounds, 5-aminopyrimidine-2-carbonitrile derivatives, is demonstrating significant promise in the landscape of targeted cancer therapy. Emerging research highlights their potent inhibitory effects against key cellular targets implicated in tumor growth and proliferation, in some cases surpassing the efficacy of established standard-of-care drugs. These findings position them as compelling candidates for further preclinical and clinical investigation.
The versatility of the pyrimidine scaffold has long been recognized in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The this compound core, in particular, has been the focus of recent drug discovery efforts, leading to the development of potent inhibitors for a range of protein kinases and enzymes that are crucial for cancer cell survival and progression.[1] This guide provides a comparative analysis of the efficacy of these novel inhibitors against standard drugs, supported by experimental data and detailed methodologies.
Comparative Efficacy: Quantitative Analysis
Recent studies have evaluated a variety of this compound derivatives against several cancer-related targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2). The following tables summarize the in vitro inhibitory activities of these compounds compared to standard therapeutic agents.
Table 1: Comparison of EGFR Inhibitors
| Compound | Cell Line | Inhibitor IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Compound 10b | HepG2 | 3.56 | Erlotinib | 0.87 | [3] |
| Compound 10b | A549 | 5.85 | Erlotinib | 1.12 | [3] |
| Compound 10b | MCF-7 | 7.68 | Erlotinib | 5.27 | [3] |
| Compound 7c | SNB-75 | < 0.01 | Doxorubicin | - | [4] |
| Compound 7c | OVAR-4 | 0.64 | Doxorubicin | - | [4] |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target's activity or cell growth.
Table 2: Comparison of VEGFR-2 Inhibitors
| Compound | Enzyme/Cell Line | Inhibitor IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Compound 11e | VEGFR-2 TK | 0.61 | Sorafenib | 0.19 | [5] |
| Compound 12b | VEGFR-2 TK | 0.53 | Sorafenib | 0.19 | [5] |
| Compound 11e | HCT-116 | 1.14 | Sorafenib | 8.96 | [5][6] |
| Compound 11e | MCF-7 | 1.54 | Sorafenib | 11.83 | [5][6] |
VEGFR-2 TK refers to the Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase enzyme assay.
Table 3: Comparison of PI3K/mTOR Inhibitors
| Compound | Enzyme | Inhibitor IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Compound 12b | PI3Kα | 0.17 | LY294002 | - | [7] |
| Compound 12b | PI3Kβ | 0.13 | LY294002 | - | [7] |
| Compound 12b | PI3Kδ | 0.76 | LY294002 | - | [7] |
| Compound 12b | mTOR | 0.83 | Afinitor | - | [7] |
| Compound 7f | PI3Kδ | 6.99 | - | - | [8] |
| Compound 7f | PI3Kγ | 4.01 | - | - | [8] |
| Compound 7f | AKT-1 | 3.36 | - | - | [8] |
Table 4: Comparison of COX-2 Inhibitors
| Compound | Enzyme/Cell Line | Inhibitor IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Compound 3b | COX-2 | 0.20 | Celecoxib | ~0.20 | [9][10] |
| Compound 5b | COX-2 | 0.18 | Celecoxib | ~0.20 | [9][10] |
| Compound 5d | COX-2 | 0.16 | Celecoxib | ~0.20 | [9][10] |
| Compound 3b | COX-2 | 0.20 | Nimesulide | ~0.94 | [9][10] |
| Compound 5b | COX-2 | 0.18 | Nimesulide | ~1.67 | [9][10] |
| Compound 5d | COX-2 | 0.16 | Nimesulide | ~1.68 | [9][10] |
| Compound 5d | MCF-7 | - | Doxorubicin | - | [9][10] |
Data indicates that compounds 3b, 5b, and 5d are nearly equipotent to Celecoxib and significantly more potent than Nimesulide.
Key Signaling Pathways and Experimental Workflow
The development of these inhibitors targets critical signaling pathways that are often dysregulated in cancer. The diagrams below illustrate the targeted pathways and a general workflow for evaluating the efficacy of these novel compounds.
Experimental Protocols
The evaluation of this compound based inhibitors involves a series of standardized in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase (e.g., EGFR, VEGFR-2) by 50% (IC₅₀).
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
The kinase, substrate, and ATP are mixed in the wells of a microplate.
-
The test compound dilutions are added to the wells. A control with DMSO alone is included.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[5]
-
Cell Proliferation (Cytotoxicity) Assay
Objective: To assess the effect of the inhibitors on the viability and growth of cancer cell lines.
Methodology (MTT Assay Example):
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and a standard drug for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[3][5]
-
Cell Cycle Analysis
Objective: To determine the effect of the inhibitor on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Procedure:
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest.[5][9]
-
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify programmed cell death (apoptosis) induced by the inhibitor.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor as described for the cell cycle analysis.
-
Procedure:
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in an Annexin V binding buffer.
-
Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. mdpi.com [mdpi.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 5-Aminopyrimidine-2-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. Among the promising scaffolds, 5-aminopyrimidine-2-carbonitrile derivatives have emerged as a versatile class of compounds targeting a range of kinases implicated in diseases such as cancer and inflammation. This guide provides a comparative analysis of their cross-reactivity, supported by experimental data and detailed protocols, to aid in the rational design and selection of next-generation therapeutics.
The this compound core has proven to be a valuable starting point for the development of inhibitors against various kinases, including Checkpoint Kinase 1 (CHK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and p38α Mitogen-Activated Protein Kinase. The selectivity of these compounds is a critical determinant of their therapeutic window, and understanding their cross-reactivity profile is paramount to minimizing off-target effects.
Comparative Cross-Reactivity of this compound Derivatives
To facilitate a clear comparison, the following table summarizes the inhibitory activity (IC50) of various this compound derivatives against their primary targets and key off-targets, where available. This data, collated from multiple studies, highlights the diverse selectivity profiles achievable with this scaffold.
| Derivative Class | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Targets | IC50 (nM) vs. Off-Targets | Reference Compound(s) |
| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Potent and selective | Not specified | Not specified | - |
| Pyrimidine-5-carbonitrile benzylidene/hydrazone derivatives | VEGFR-2 | 530 - 2410 | - | - | Sorafenib (IC50 = 190 nM) |
| 5-Cyanopyrimidine derivatives | p38α MAP kinase | Low nanomolar | >20 other kinases | High selectivity observed | - |
| Morpholinopyrimidine-5-carbonitrile derivatives | PI3Kα/β/δ, mTOR | 170 - 3200 (PI3K) | - | - | LY294002 |
| Pyrimidine-5-carbonitrile derivatives | EGFR (wild-type) | 90 - Potent | EGFR (T790M mutant) | 4030 | Erlotinib |
| Pyrimidine-5-carbonitrile derivatives | COX-2 | Submicromolar | - | - | Celecoxib, Nimesulide |
Experimental Protocols: A Closer Look at Kinase Inhibition Assays
The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental protocols. A commonly employed method is the in vitro kinase activity assay, which can be performed using various detection technologies.
General In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a typical luminescence-based assay to measure the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways Targeted by this compound Derivatives
The therapeutic efficacy of these compounds stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, derivatives targeting the PI3K/AKT/mTOR pathway can effectively inhibit tumor growth.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Concluding Remarks
The this compound scaffold represents a rich source of kinase inhibitors with tunable selectivity profiles. The data presented in this guide underscores the importance of comprehensive cross-reactivity screening to identify compounds with the desired therapeutic properties. By understanding the structure-activity relationships and the nuances of their interactions with the kinome, researchers can continue to refine these derivatives into highly effective and safe clinical candidates. The provided experimental frameworks serve as a foundation for the standardized evaluation of these promising molecules.
References
A Comparative Guide to the Synthesis of 5-Aminopyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 5-aminopyrimidine-2-carbonitrile, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to its versatile functional groups that allow for diverse molecular elaborations. This guide provides a comparative overview of two prominent synthetic strategies for obtaining this target molecule. The comparison focuses on key performance indicators and provides detailed, generalized experimental protocols to inform research and development efforts.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through two primary strategies: the construction of the pyrimidine ring from acyclic precursors (Method A) and the functional group interconversion on a pre-existing pyrimidine core (Method B). Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
| Parameter | Method A: Ring Formation from Acyclic Precursors | Method B: Functional Group Interconversion |
| Starting Materials | 2-Amino-1-cyanoethen-1-olate salt, Formamidine acetate | 2-Chloro-5-nitropyrimidine |
| Key Transformations | Cyclocondensation | Nucleophilic Aromatic Substitution, Reduction |
| Typical Reagents | Base (e.g., NaOEt), Ethanol | KCN, Reducing agent (e.g., SnCl₂/HCl) |
| Reaction Temperature | Elevated (Reflux) | Varied (Room Temperature to Elevated) |
| Reported Yield Range | Moderate to High (estimated) | Moderate to High (estimated) |
| Purity | Generally requires purification | Generally requires purification |
| Scalability | Potentially scalable | Scalable, dependent on starting material cost |
| Advantages | Convergent synthesis, builds complexity quickly | Utilizes readily available starting materials |
| Disadvantages | Precursor synthesis may be required | Multi-step process, potential for side reactions |
Experimental Protocols
Method A: Synthesis via Ring Formation from Acyclic Precursors
This approach constructs the pyrimidine ring in a single key step through the cyclocondensation of a three-carbon unit with a formamidine equivalent.
Generalized Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
Addition of Precursors: To the stirred solution, add 2-amino-1-cyanoethen-1-olate salt (1.0 equivalent) followed by formamidine acetate (1.0 equivalent).
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Method B: Synthesis via Functional Group Interconversion
This strategy involves a stepwise modification of a pre-functionalized pyrimidine ring, specifically the cyanation of a chloropyrimidine followed by the reduction of a nitro group.
Generalized Protocol:
-
Cyanation of 2-Chloro-5-nitropyrimidine: In a well-ventilated fume hood, dissolve 2-chloro-5-nitropyrimidine (1.0 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF. Add potassium cyanide (1.2 equivalents) portion-wise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up of Cyanation: Quench the reaction by pouring the mixture into ice-water. The precipitated product, 2-cyano-5-nitropyrimidine, is collected by filtration, washed thoroughly with water, and dried.
-
Reduction of the Nitro Group: Suspend the 2-cyano-5-nitropyrimidine (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid. Add a reducing agent such as tin(II) chloride (3-4 equivalents) portion-wise. Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The logical flow of each synthetic strategy can be visualized through the following diagrams.
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Aminopyrimidine-2-carbonitrile
For laboratory professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Aminopyrimidine-2-carbonitrile, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is crucial for maintaining safety and regulatory compliance.
Immediate Safety and Handling Precautions
Based on data from structurally related aminopyrimidine and nitrile compounds, this compound should be handled as a hazardous substance. Nitrile compounds can be toxic, and aromatic amines may present significant health risks. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound, including during disposal preparation.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes and dust. |
| Body Protection | Laboratory coat | To protect clothing and prevent skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or vapors.[1][2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1]
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including unused product, reaction byproducts, and contaminated materials.
-
Contaminated materials include items such as filter paper, pipette tips, gloves, and bench paper that have come into contact with the compound.[2] These items must be treated as hazardous waste.[2][3]
-
-
Containerization:
-
Place solid waste into a clearly labeled, sealable, and chemically compatible waste container.[1][2] The container must be in good condition and free from leaks.
-
For liquid waste containing dissolved this compound, use a compatible, leak-proof container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[4]
-
-
Labeling:
-
Storage:
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]
-
Provide the waste disposal service with accurate information about the waste, including its composition and volume.
-
The typical disposal method for nitrile-containing chemical waste is high-temperature incineration.[2]
-
Spill Management
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Aminopyrimidine-2-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-Aminopyrimidine-2-carbonitrile. The following guidance is based on the safety profiles of structurally similar compounds, including its isomers (e.g., 2-Aminopyrimidine-5-carbonitrile) and related aminopyrimidine and nitrile-containing molecules. This information should be used as a preliminary safety guide and supplemented by a thorough risk assessment by qualified personnel before handling.
This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for handling this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance. The primary risks include acute toxicity if swallowed, in contact with skin, or if inhaled, as well as potential for serious skin and eye irritation.
Table 1: GHS Hazard Classifications of Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
| Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
| Warning |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification |
| Respiratory | A NIOSH-approved N95 (or better) particulate respirator is required when handling the powder outside of a containment system.[1] |
| Eye/Face | Chemical safety goggles and a full-face shield must be worn. |
| Hand | Chemical-resistant nitrile gloves are required. Double-gloving is recommended. Check manufacturer data for breakthrough times. |
| Body | A laboratory coat is mandatory. For larger quantities or when there is a significant risk of dust generation, a disposable Tyvek suit should be used.[2] |
| Footwear | Closed-toe shoes are required in the laboratory. |
Operational Protocol: Step-by-Step Guidance
3.1. Engineering Controls
-
Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
3.2. Storage and Handling
-
Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Preparation: Before handling, ensure all required PPE is correctly donned. Designate a specific area within the fume hood for handling this compound to prevent contamination of the general workspace.
-
Weighing and Aliquoting:
-
Perform all weighing operations on a draft shield balance or within a powder containment hood.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating airborne dust.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
3.3. Spill Management
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or if dust is airborne, evacuate the area and close the doors.
-
Assess: Evaluate the spill from a safe distance. Do not attempt to clean a large spill or if you are not trained to do so.[4]
-
Cleanup (for minor, contained spills):
-
Ensure proper PPE is worn, including respiratory protection.
-
Gently cover the spill with a compatible absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[5]
-
Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[6] Do not sweep dry powder.
-
Wipe the spill area with a wet paper towel or cloth, then decontaminate with soap and water.[6]
-
Place all contaminated cleaning materials into the hazardous waste container.
-
First Aid Procedures
Immediate action is crucial in the event of exposure.
Table 3: Emergency First Aid Plan
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[9]
-
Waste Segregation:
-
Containerization:
-
Use a robust, sealable container (e.g., a high-density polyethylene drum or bottle) for waste collection.
-
The container must be in good condition, with no leaks or cracks.[10]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "this compound Waste."
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Storage and Collection:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical in regular trash or down the drain.[9]
-
Workflow for Safe Handling of this compound
References
- 1. echemi.com [echemi.com]
- 2. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 3. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. First Aid: Chemical Exposure [healthlibrary.somc.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
